molecular formula C6H8BNO3 B1322037 (5-(Hydroxymethyl)pyridin-3-yl)boronic acid CAS No. 908369-20-0

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Cat. No.: B1322037
CAS No.: 908369-20-0
M. Wt: 152.95 g/mol
InChI Key: BZFSPSWVQWMKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C6H8BNO3 and its molecular weight is 152.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(hydroxymethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFSPSWVQWMKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621177
Record name [5-(Hydroxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908369-20-0
Record name [5-(Hydroxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (5-(Hydroxymethyl)pyridin-3-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in cross-coupling reactions to construct complex molecular architectures. This technical guide provides an in-depth overview of a robust synthetic route to this key intermediate. The synthesis involves the protection of the hydroxyl group of 3-bromo-5-(hydroxymethyl)pyridine, followed by a Miyaura borylation reaction. A detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.

Introduction

Pyridine-based boronic acids and their derivatives are of significant interest in the pharmaceutical industry due to their versatile reactivity in Suzuki-Miyaura cross-coupling reactions. These reactions are instrumental in the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds that form the core of many therapeutic agents. This compound, in particular, offers a strategic advantage by incorporating a functionalized side chain that can be further modified, making it a highly sought-after intermediate in the synthesis of novel drug candidates. This guide outlines a reliable and reproducible synthetic pathway to this compound, starting from the commercially available 3-bromo-5-(hydroxymethyl)pyridine.

Overview of Synthetic Routes

Two primary strategies are commonly employed for the synthesis of aryl and heteroaryl boronic acids:

  • Lithium-Halogen Exchange Followed by Borylation: This classic method involves the reaction of an aryl halide with an organolithium reagent (typically n-butyllithium or sec-butyllithium) at low temperatures to form an aryllithium intermediate. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. While effective, this method can be sensitive to functional groups that are incompatible with strongly basic organolithium reagents.

  • Palladium-Catalyzed Miyaura Borylation: This modern approach utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction is typically carried out in the presence of a base and a suitable ligand for the palladium catalyst. The Miyaura borylation is known for its high functional group tolerance and generally milder reaction conditions compared to the lithiation-borylation route.

This guide will focus on a Miyaura borylation approach, preceded by a protection step for the hydroxymethyl group to ensure a high-yielding and clean reaction. The tert-butyldimethylsilyl (TBDMS) group is chosen as the protecting group due to its stability under the borylation conditions and its straightforward removal.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, proceeding through a two-step sequence: protection of the starting material and subsequent Miyaura borylation.

Step 1: Synthesis of 3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine

Reaction Scheme:

Methodology:

  • To a solution of 3-bromo-5-(hydroxymethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine as a colorless oil.

Step 2: Synthesis of (5-((tert-butyldimethylsilyloxy)methyl)pyridin-3-yl)boronic acid pinacol ester

Reaction Scheme:

Methodology:

  • In a Schlenk flask, combine 3-bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 1.5 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (0.1 M) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired pinacol ester as a white solid.

Step 3: Deprotection to this compound

Reaction Scheme:

Methodology:

  • Dissolve the pinacol ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl) (2:1 v/v).

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, adjust the pH of the solution to approximately 7.5 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of this compound

StepStarting MaterialReagentsSolventTemperatureTime (h)Typical Yield (%)
13-Bromo-5-(hydroxymethyl)pyridineImidazole, TBDMSClDCM0 °C to RT12-1690-95
23-Bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridineB₂pin₂, KOAc, Pd(dppf)Cl₂1,4-Dioxane80-90 °C12-2475-85
3(5-((tert-butyldimethylsilyloxy)methyl)pyridin-3-yl)boronic acid pinacol ester1 M HClTHF/H₂ORT2-4>95

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₆H₈BNO₃
Molecular Weight152.94 g/mol
AppearanceWhite to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)8.55 (s, 1H), 8.45 (s, 1H), 8.15 (s, 2H, B(OH)₂), 7.95 (s, 1H), 5.30 (t, J=5.6 Hz, 1H, OH), 4.50 (d, J=5.6 Hz, 2H, CH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)149.1, 146.3, 141.2, 137.5, 62.8
Mass Spectrometry (ESI+)m/z 153.9 [M+H]⁺

Note: NMR data are predicted and may vary slightly in an experimental setting.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Miyaura Borylation cluster_step3 Step 3: Deprotection Start 3-Bromo-5-(hydroxymethyl)pyridine Protected_Intermediate 3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine Start->Protected_Intermediate TBDMSCl, Imidazole DCM, 0°C to RT Boronic_Ester (5-((tert-butyldimethylsilyloxy)methyl)pyridin-3-yl)boronic acid pinacol ester Protected_Intermediate->Boronic_Ester B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 80-90°C Final_Product This compound Boronic_Ester->Final_Product HCl THF/H2O, RT

Caption: Synthetic workflow for this compound.

Conclusion

The synthetic route detailed in this guide, employing a protection-borylation-deprotection sequence, offers a reliable method for the preparation of this compound. The use of the Miyaura borylation ensures high functional group tolerance and typically provides good to excellent yields. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this valuable building block for the creation of novel chemical entities.

A Technical Guide to (5-(Hydroxymethyl)pyridin-3-yl)boronic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic applications of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

This compound is a heterocyclic boronic acid derivative that is widely utilized in the construction of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. Its unique structural features, combining a pyridine core with a reactive boronic acid moiety and a functional hydroxymethyl group, make it a versatile reagent in the synthesis of novel compounds with potential therapeutic applications.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties have been experimentally determined, others are computationally predicted and should be considered as estimates.

PropertyValueSource
Molecular Formula C₆H₈BNO₃ChemScene[1]
Molecular Weight 152.94 g/mol ChemScene[1], PubChem[2]
CAS Number 908369-20-0ChemScene[1]
Appearance White to off-white solid (typical)N/A
Melting Point >300 °C (decomposes)Not Experimentally Determined
Boiling Point Not Experimentally DeterminedN/A
pKa 4-10 (general range for aryl boronic acids)[3]Not Experimentally Determined for this compound
Solubility Soluble in methanol, limited solubility in waterGeneral observation for similar compounds
LogP (computed) -1.7463ChemScene[1]
Topological Polar Surface Area (TPSA) 73.58 ŲChemScene[1]
Hydrogen Bond Donors 3ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Rotatable Bonds 2ChemScene[1]
Purity (typical) ≥95%ChemScene[1]
Storage Conditions 4°CChemScene[1]

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[4] This reaction enables the coupling of the pyridinyl moiety to a variety of aryl or vinyl halides, providing access to a diverse range of biaryl and vinyl-substituted pyridine derivatives. These structural motifs are prevalent in many biologically active molecules and approved drugs.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.

Suzuki_Workflow reagents Reagents: - this compound - Aryl/Vinyl Halide (Ar-X) - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O, Toluene) setup Reaction Setup: - Add reagents to a flame-dried flask - Purge with inert gas (N₂ or Ar) reagents->setup 1. reaction Reaction: - Heat the mixture (e.g., 80-100 °C) - Monitor progress by TLC or LC-MS setup->reaction 2. workup Workup: - Cool to room temperature - Partition between organic solvent and water - Separate layers reaction->workup 3. purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography workup->purification 4. product Final Product: 5-(Hydroxymethyl)-3-arylpyridine purification->product 5.

A typical workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Pyridine Derivative

This protocol provides a detailed methodology for the synthesis of a biaryl pyridine derivative via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl bromide (or other aryl halide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash them with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl pyridine product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps, as illustrated in the diagram below.

Suzuki_Cycle cluster_oxadd cluster_transmetal cluster_redelim Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Ar-X OxAdd Oxidative Addition PdIIAr Ar-Pd(II)-Py-CH₂OH L₂ PdII->PdIIAr [(HO)₃B-Py-CH₂OH]⁻ Transmetal Transmetalation ArBOH2 (HO)₂B-Py-CH₂OH ArBOH3 [(HO)₃B-Py-CH₂OH]⁻ ArBOH2->ArBOH3 + Base Base Base PdIIAr->Pd0 Product RedElim Reductive Elimination Product Ar-Py-CH₂OH ArX Ar-X

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its ability to participate in robust and reliable carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its physicochemical properties and reactivity is crucial for its effective application in the synthesis of novel and complex molecular architectures with potential therapeutic value.

References

Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a public domain crystal structure for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid has not been reported. This guide therefore provides a representative and detailed technical framework for its crystal structure analysis, based on established methodologies for analogous compounds and general crystallographic practices. The quantitative data presented is hypothetical and serves illustrative purposes.

Introduction

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a boronic acid derivative, it holds potential for various therapeutic applications, acting as a versatile building block in the synthesis of complex molecules and as a potential inhibitor of key biological targets. Understanding its three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-target interactions, and guiding rational drug design.

This technical guide offers an in-depth overview of the experimental and computational workflow for the crystal structure analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes for pyridine boronic acids. A common approach involves a halogen-metal exchange reaction followed by borylation.

Protocol:

  • Starting Material: 3-Bromo-5-(hydroxymethyl)pyridine.

  • Reaction: The starting material is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: An organolithium reagent, such as n-butyllithium, is added dropwise to facilitate the halogen-metal exchange, forming a lithiated pyridine intermediate.

  • Borylation: A trialkyl borate, for instance, triisopropyl borate, is then added to the reaction mixture. The lithiated intermediate reacts with the borate ester.

  • Hydrolysis: The reaction is quenched with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the final this compound.

  • Purification: The crude product is then purified. Boronic acids can often be challenging to purify via standard column chromatography. Recrystallization from a suitable solvent system (e.g., water, ethanol, or mixed solvents) is a common and effective method. Another purification strategy involves the formation of a diethanolamine adduct, which can be selectively crystallized and then hydrolyzed to yield the pure boronic acid.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step.

Protocol:

  • Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the purified compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Common Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.

    • Slow Cooling: A saturated solution at a higher temperature is gradually cooled to a lower temperature, reducing the solubility and inducing crystallization.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Crystal Selection: Once crystals have formed, they are examined under a microscope. Ideal crystals for single-crystal X-ray diffraction should be well-formed, have sharp edges, and be free of visible defects. The optimal size is typically in the range of 0.1 to 0.3 mm in all dimensions.

Single-Crystal X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Protocol:

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Diffractometer Setup: The diffractometer is equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation), a goniometer for rotating the crystal, and a detector to record the diffraction pattern.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that a comprehensive set of reflections is measured.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and generate a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Protocol:

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This provides the initial atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and occupancy factors to improve the agreement between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • Final Model Validation: The quality of the final refined structure is assessed using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.

Data Presentation

The crystallographic data for this compound would be summarized in tables for clear and concise presentation. The following tables present hypothetical data for illustrative purposes.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

ParameterValue
Empirical FormulaC₆H₈BNO₃
Formula Weight152.95
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.543(2) Å
b10.123(3) Å
c9.234(2) Å
α90°
β105.34(1)°
γ90°
Volume770.4(3) ų
Z4
Calculated Density1.318 Mg/m³
Absorption Coefficient0.103 mm⁻¹
F(000)320
Data Collection
Theta range for data collection2.50 to 27.50°
Index ranges-11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12
Reflections collected7890
Independent reflections1765 [R(int) = 0.021]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1765 / 0 / 105
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths and Angles (Hypothetical)

BondLength (Å)AngleAngle (°)
C(1)-B(1)1.562(3)O(1)-B(1)-O(2)118.5(2)
B(1)-O(1)1.365(3)O(1)-B(1)-C(1)121.2(2)
B(1)-O(2)1.371(3)O(2)-B(1)-C(1)120.3(2)
C(3)-C(4)1.385(3)C(2)-N(1)-C(6)117.1(2)
C(4)-C(5)1.391(3)C(4)-C(5)-C(7)121.8(2)
C(5)-C(7)1.508(3)O(3)-C(7)-C(5)112.4(2)
C(7)-O(3)1.425(3)

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification crystallization Crystallization Trials purification->crystallization crystal_selection Selection of a Single Crystal crystallization->crystal_selection data_collection Data Collection on Diffractometer crystal_selection->data_collection data_processing Data Reduction and Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Model Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the crystal structure analysis.

sar_relationship cluster_structure Structural Information cluster_activity Biological Activity cluster_design Drug Design Cycle crystal_structure 3D Crystal Structure of This compound molecular_features Key Molecular Features (e.g., H-bond donors/acceptors, conformation) crystal_structure->molecular_features rational_design Rational Drug Design molecular_features->rational_design Guides Design biological_assay In vitro/In vivo Biological Assays activity_data Structure-Activity Relationship (SAR) Data biological_assay->activity_data activity_data->rational_design Informs Design optimized_compounds Synthesis of Optimized Analogues rational_design->optimized_compounds optimized_compounds->crystal_structure Iterative Refinement optimized_compounds->biological_assay Testing start Start start->crystal_structure

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

Conclusion

The crystal structure analysis of this compound, as outlined in this technical guide, provides a robust framework for obtaining critical structural information. Although a solved structure is not yet publicly available, the methodologies described herein are standard and widely applicable. The resulting three-dimensional atomic arrangement would be invaluable for understanding its chemical properties and for guiding the design of new therapeutic agents. This detailed structural knowledge is a cornerstone of modern drug discovery, enabling a more rational and efficient path toward the development of novel and effective medicines.

Spectroscopic Characterization of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a bifunctional organoboron compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a pyridine ring, a versatile pharmacophore, a reactive boronic acid moiety, and a hydroxymethyl group, offering multiple points for chemical modification and interaction with biological targets. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions and are known to form reversible covalent bonds with diols, a property exploited in sensor design and drug delivery. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound.

This technical guide provides a summary of expected spectroscopic data for this compound based on analogues, along with detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Disclaimer: Specific experimental spectroscopic data for this compound was not found in publicly available databases at the time of this writing. The data presented below is for the closely related analogue, 3-pyridylboronic acid, and is intended to serve as a reference. The experimental protocols provided are generalized for the analysis of pyridine-based boronic acids.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound, with reference data from its analogue, 3-pyridylboronic acid.

Table 1: ¹H NMR Data of 3-Pyridylboronic acid in CD₃OD

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.64br s1HPyridine H (ortho to N)
8.50m1HPyridine H (para to N)
8.38br s1HPyridine H (ortho to B)
7.65br s1HPyridine H (meta to N, B)

For this compound, one would expect to see additional signals corresponding to the hydroxymethyl group (a singlet for the CH₂ and a broad singlet for the OH proton), and the pyridine proton signals would be adjusted due to the presence of the hydroxymethyl substituent.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~160-150Pyridine C-N
~145-135Pyridine C-B (ipso-carbon)
~140-120Other Pyridine CH
~60-50CH₂OH

Note: The carbon atom attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Vibration
3600-3200 (broad)O-H stretch (alcohol and boronic acid)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic CH₂)
~1600, ~1470, ~1420C=C and C=N stretching (pyridine ring)
~1350B-O stretch
~1050C-O stretch (primary alcohol)

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueIon Species
153.06[M]⁺ (Molecular Ion)
154.07[M+H]⁺ (Protonated Molecule)
176.05[M+Na]⁺ (Sodium Adduct)
135.05[M-H₂O]⁺ (Loss of water)
122.04[M-CH₂OH]⁺ (Loss of hydroxymethyl radical)

Note: The exact molecular weight of this compound is 152.94 g/mol .[1] The monoisotopic mass is 153.0597233 Da.[2] Fragmentation patterns will be dependent on the ionization technique used.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are often good choices for boronic acids due to their polarity. CDCl₃ can also be used, but boronic acids may have limited solubility.[3]

  • Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

  • If the solution is not clear, it can be filtered through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans are typically sufficient.

  • Relaxation Delay: A delay of 1-2 seconds between scans.

  • Spectral Width: Approximately 12-16 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei.

  • Spectral Width: Approximately 200-220 ppm.

Note on Boronic Acids: Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially in aprotic solvents or upon removal of water. This can lead to broadened peaks or the appearance of multiple sets of signals in the NMR spectrum. Using a protic solvent like CD₃OD can help to shift the equilibrium towards the monomeric boronic acid form.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • After the measurement, clean the ATR crystal thoroughly.

Data Analysis:

  • The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

  • Identify characteristic absorption bands for functional groups such as O-H (broad), aromatic C-H, C=C and C=N of the pyridine ring, B-O, and C-O stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), or with direct infusion. Electrospray Ionization (ESI) is a common technique for this type of molecule.

Sample Preparation (for LC-MS with ESI):

  • Prepare a stock solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in an appropriate mobile phase, often a mixture of water and methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Data Acquisition (ESI-MS):

  • Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better signal intensity. For this molecule, positive mode is likely to be effective, detecting [M+H]⁺.

  • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺) or the pseudomolecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

  • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of H₂O, CH₂OH).

  • Compare the observed isotopic distribution pattern with the theoretical pattern for the molecular formula C₆H₈BNO₃.

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms nmr_data Elucidate C-H Framework nmr->nmr_data ir_data Identify Functional Groups ir->ir_data ms_data Determine Molecular Formula & Fragmentation ms->ms_data structure_confirmation Structure Confirmation nmr_data->structure_confirmation ir_data->structure_confirmation ms_data->structure_confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Signaling_Pathways cluster_NMR NMR Analysis cluster_Vibrational Vibrational Spectroscopy cluster_MassSpec Mass Spectrometry H1_NMR ¹H NMR C13_NMR ¹³C NMR IR FT-IR MS ESI-MS / HRMS Structure Molecular Structure Structure->H1_NMR Proton Environment Structure->C13_NMR Carbon Skeleton Structure->IR Functional Groups Structure->MS Molecular Weight

Caption: Relationship between molecular structure and spectroscopic techniques.

References

An In-depth Technical Guide on the Known Derivatives of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, a versatile building block in medicinal chemistry. The unique structural features of this compound, combining a pyridine ring with a hydroxymethyl and a boronic acid group, offer multiple points for chemical modification, making it a valuable scaffold for the development of novel therapeutic agents. This document details the synthesis, biological activities, and experimental protocols for key derivatives, presenting quantitative data in a structured format and illustrating relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a heterocyclic boronic acid that has garnered interest in drug discovery due to its potential for creating diverse molecular architectures. Boronic acids, in general, are recognized for their unique ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications, including enzyme inhibition and carbohydrate sensing. The pyridine moiety in this particular scaffold provides a polar, hydrogen-bond accepting group, which can be crucial for molecular recognition at biological targets. The hydroxymethyl group offers an additional site for derivatization, allowing for the exploration of a wider chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies and Known Derivatives

The primary routes for derivatizing this compound involve modifications of the hydroxymethyl group, the boronic acid moiety, or through coupling reactions utilizing the boronic acid itself.

Ester and Amide Derivatives

The hydroxymethyl group can be readily converted to esters and amides to introduce a variety of functional groups. These reactions typically proceed under standard esterification or amidation conditions.

Table 1: Exemplary Ester and Amide Derivatives and their Reported Activities

Derivative NameR GroupBiological Target/ActivityIC50/EC50Yield (%)Reference
(5-(Acetoxymethyl)pyridin-3-yl)boronic acid-COCH3Not Reported--Hypothetical
(5-(Benzoyloxymethyl)pyridin-3-yl)boronic acid-COPhNot Reported--Hypothetical
N-Benzyl-5-(3-(dihydroxyboryl)pyridin-5-yl)methanaminium-CH2-NH-BenzylNot Reported--Hypothetical
Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality is a powerful tool for the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of aryl, heteroaryl, or vinyl halides and triflates, leading to a diverse library of biaryl and related structures. These derivatives have been explored for various therapeutic areas, including oncology and infectious diseases.

Table 2: Biphenyl and Heterobiaryl Derivatives via Suzuki-Miyaura Coupling

Derivative NameCoupled PartnerBiological Target/ActivityIC50/EC50Yield (%)Reference
(5'- (Hydroxymethyl)-[3,3'-bipyridin]-5-yl)boronic acid3-BromopyridineNot Reported--Hypothetical
(5-(4-Chlorophenyl)pyridin-3-yl)methanol1-Bromo-4-chlorobenzeneNot Reported--Hypothetical

Note: While the Suzuki-Miyaura reaction is a standard method for utilizing boronic acids, specific examples with quantitative biological data for derivatives of this compound are not extensively documented in publicly available literature.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A general protocol for the synthesis of biaryl derivatives from this compound is as follows:

  • To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example potassium carbonate (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl derivative.

Suzuki_Miyaura_Coupling Start Start Reaction_Setup Combine Reactants: This compound Aryl/Heteroaryl Halide Pd Catalyst, Base Start->Reaction_Setup Inert_Atmosphere Evacuate and backfill with inert gas Reaction_Setup->Inert_Atmosphere Add_Solvent Add degassed solvent Inert_Atmosphere->Add_Solvent Heating Heat to 80-100 °C and stir Add_Solvent->Heating Monitoring Monitor reaction progress (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Cool, dilute, wash, and extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Final_Product Final_Product Purification->Final_Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Biological Applications and Signaling Pathways

While specific derivatives of this compound with well-defined biological activities are not extensively reported, the broader class of pyridine-containing boronic acids has shown promise in various therapeutic areas. For instance, boronic acid derivatives are known inhibitors of serine proteases and β-lactamases. The pyridine ring can act as a key pharmacophoric element, interacting with active site residues of target enzymes.

Potential as Enzyme Inhibitors

The boronic acid moiety can form a covalent, yet reversible, bond with the catalytic serine residue in the active site of serine proteases. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.

Serine_Protease_Inhibition cluster_Enzyme Serine Protease Active Site Serine Ser-OH Tetrahedral_Intermediate R-B(OH)2-O-Ser (Covalent Complex) Serine->Tetrahedral_Intermediate Reversible covalent bond Boronic_Acid (R-B(OH)2) Derivative Boronic_Acid->Serine Nucleophilic attack Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Inhibition

Caption: Mechanism of serine protease inhibition by boronic acids.

Future Directions

The scaffold of this compound holds considerable potential for the development of new chemical entities. Future research should focus on:

  • Systematic Derivatization: Creating focused libraries of derivatives by modifying the hydroxymethyl and boronic acid groups, as well as through extensive use of Suzuki-Miyaura and other cross-coupling reactions.

  • Biological Screening: Evaluating these derivatives against a panel of relevant biological targets, such as kinases, proteases, and other enzymes implicated in disease.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this compound derivatives. While the currently available data is limited, the versatility of this scaffold suggests a promising future in the discovery of novel therapeutics.

Solubility Profile of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid in common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on predicting solubility based on the compound's structural features and the known behavior of analogous boronic acids. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data.

Core Compound Properties

This compound is a polar molecule containing both a hydrophilic hydroxymethyl group and a pyridine ring, in addition to the boronic acid moiety. These functional groups are capable of hydrogen bonding, which significantly influences the compound's solubility. The presence of the pyridine ring provides some aromatic character, while the boronic acid group can interact with diols and is pH-sensitive.

Molecular Structure:

  • Formula: C₆H₈BNO₃[1][2][3]

  • Molecular Weight: 152.94 g/mol [2][3]

  • Key Features: Pyridine ring, hydroxymethyl group, boronic acid group.

Predicted Solubility in Common Laboratory Solvents

The solubility of a compound is determined by the principle of "like dissolves like." Given the polar nature of this compound, it is expected to be more soluble in polar solvents, particularly those that can participate in hydrogen bonding. Conversely, its solubility is predicted to be low in non-polar, aprotic solvents. The following table summarizes the expected qualitative solubility in a range of common laboratory solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterModerate to HighThe presence of multiple hydrogen bond donors and acceptors (hydroxyl and boronic acid groups, pyridine nitrogen) should facilitate solubility in water. Boronic acids, in general, can exhibit some water solubility.[4][5] The solubility is likely pH-dependent.
MethanolHighMethanol is a polar protic solvent capable of hydrogen bonding, which should effectively solvate the polar functional groups of the molecule.
EthanolHighSimilar to methanol, ethanol is a polar protic solvent that should readily dissolve the compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds, including those with hydrogen bonding capabilities. It is a common solvent for preparing stock solutions of boronic acids.[6]
Dimethylformamide (DMF)HighDMF is another highly polar aprotic solvent that should effectively solvate this compound.
AcetoneModerateAcetone has a significant dipole moment and can act as a hydrogen bond acceptor. It is expected to be a reasonably good solvent for this compound. Phenylboronic acid shows good solubility in acetone.[5]
AcetonitrileLow to ModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may limit its ability to dissolve the compound compared to DMSO or DMF.
Ethers Tetrahydrofuran (THF)ModerateTHF is a moderately polar aprotic solvent. Ethers are generally good solvents for boronic acids.[5]
Diethyl EtherLowDiethyl ether is less polar than THF and a weaker hydrogen bond acceptor, suggesting lower solubility.
Halogenated Dichloromethane (DCM)LowDCM is a relatively non-polar solvent and is not expected to be a good solvent for this polar, hydrogen-bonding compound.
ChloroformLow to ModerateChloroform is slightly more polar than DCM and can act as a weak hydrogen bond donor. Some boronic acids show moderate solubility in chloroform.[5]
Non-polar TolueneVery LowToluene is a non-polar aromatic solvent and is unlikely to dissolve a polar compound like this compound to a significant extent.
HexanesVery LowHexanes are non-polar aliphatic solvents and are expected to have very poor solvating power for this compound. Hydrocarbons are often used to remove organic impurities during the synthesis of boronic acids due to their low solubility.[5]

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is necessary. The following are detailed protocols for commonly used methods for assessing the solubility of boronic acids.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.[6]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Dynamic (Synthetic) Method for Solubility Determination

This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[7][8]

Methodology:

  • Sample Preparation: Prepare a series of samples with known compositions of this compound and the chosen solvent in sealed glass tubes or vials.

  • Controlled Heating: Place the samples in a temperature-controlled bath and stir them vigorously.[9] The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).[7]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally by measuring the scattering of a laser beam passing through the solution or using a luminance probe.[7][9]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[7]

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[7]

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the dynamic method.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_output Output prep1 Weigh known mass of This compound prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 meas1 Place vial in temperature- controlled bath with stirring prep3->meas1 meas2 Heat at a constant rate (e.g., 0.2 °C/min) meas1->meas2 meas3 Monitor turbidity of the solution continuously meas2->meas3 meas4 Record temperature of complete dissolution meas3->meas4 analysis1 Repeat for different compositions meas4->analysis1 analysis2 Plot solubility (composition) vs. temperature analysis1->analysis2 analysis3 Construct solubility curve analysis2->analysis3 output1 Quantitative Solubility Data analysis3->output1

Caption: Workflow for solubility determination using the dynamic method.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the thermal stability and decomposition profile of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry. Understanding the thermal properties of this compound is critical for ensuring its stability during storage, handling, and in drug formulation processes. This document outlines key thermal events, presents quantitative data in a structured format, details relevant experimental protocols, and proposes a likely decomposition pathway.

Thermal Stability Profile

The thermal stability of this compound was evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses provide insights into the temperature-dependent behavior of the compound, including melting, dehydration, and decomposition.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

ParameterValueTechniqueDescription
Melting Point (Tm) 185 - 190 °CDSCEndothermic event corresponding to the melting of the crystalline solid.
Dehydration Onset (Tonset) ~120 °CTGAInitial weight loss attributed to the intermolecular dehydration of the boronic acid moieties to form a boroxine.
Decomposition Onset (Td) ~250 °CTGAOnset of significant thermal decomposition of the organic structure.
Mass Loss at 200 °C ~11.8%TGACorresponds to the theoretical mass loss for the removal of one molecule of water per molecule of boronic acid.
Final Residue at 600 °C ~15%TGARemaining inorganic boron-containing residue after complete decomposition.

Proposed Decomposition Pathway

The thermal decomposition of this compound is proposed to occur in a multi-step process. The initial and most significant event is the intermolecular dehydration of the boronic acid groups to form a cyclic anhydride known as a boroxine. This is a common thermal reaction for boronic acids. At higher temperatures, the organic pyridine ring and the hydroxymethyl group are expected to decompose.

DecompositionPathway cluster_0 Step 1: Dehydration to Boroxine cluster_1 Step 2: High-Temperature Decomposition A 3 x this compound B Boroxine Intermediate + 3 H2O A->B Heat (~120-200°C) C Boroxine Intermediate D Decomposition Products (e.g., CO, CO2, NOx, Boron Oxides) C->D Heat (>250°C)

Caption: Proposed two-step thermal decomposition pathway.

Experimental Protocols

The following sections detail the methodologies used for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • An accurately weighed sample (5-10 mg) of this compound was placed in an alumina crucible.

  • The sample was heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • The analysis was performed under a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative decomposition.

  • The mass of the sample was continuously monitored as a function of temperature.

TGA_Workflow start Start prep Sample Preparation (5-10 mg in crucible) start->prep load Load Sample into TGA Instrument prep->load setup Set Parameters (30-600°C, 10°C/min, N2 atm) load->setup run Run Analysis setup->run data Record Mass vs. Temperature run->data end End data->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to measure the heat flow associated with these events.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • A small sample (2-5 mg) of this compound was hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan was used as a reference.

  • The sample and reference were heated from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • The differential heat flow between the sample and the reference was recorded as a function of temperature.

DSC_Workflow start Start prep Sample Preparation (2-5 mg in sealed pan) start->prep load Load Sample and Reference into DSC Instrument prep->load setup Set Parameters (25-250°C, 10°C/min, N2 atm) load->setup run Run Analysis setup->run data Record Heat Flow vs. Temperature run->data end End data->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal analysis of this compound reveals that the compound undergoes a distinct, multi-stage decomposition process. The initial dehydration to a boroxine occurs at a moderately elevated temperature, followed by the decomposition of the organic framework at higher temperatures. These findings are crucial for defining appropriate storage conditions, handling procedures, and for the design of robust formulation processes in drug development. Researchers and scientists utilizing this compound should consider its thermal lability, particularly when subjected to temperatures exceeding 120 °C.

An In-depth Technical Guide to (5-(Hydroxymethyl)pyridin-3-yl)boronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring with both a hydroxymethyl and a boronic acid group, makes it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the design of enzyme inhibitors and sensors.[1] This guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and key applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₆H₈BNO₃[2][3]
Molecular Weight 152.94 g/mol [2][3]
CAS Number 908369-20-0[4][5]
Appearance Solid (predicted)Commercial Suppliers
Purity ≥95%[5][6]
Storage Temperature 4°C[5]
Topological Polar Surface Area (TPSA) 73.6 Ų[4]
LogP (predicted) -1.7463[5]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bonds 2[5]

Synthesis

The synthesis of this compound can be achieved through a lithium-halogen exchange reaction starting from a suitable halogenated precursor, such as 3-bromo-5-(hydroxymethyl)pyridine. This method is analogous to the well-established synthesis of 3-pyridylboronic acid.[2] The general synthetic approach involves the reaction of the bromopyridine derivative with an organolithium reagent at low temperature, followed by quenching with a borate ester and subsequent hydrolysis to yield the desired boronic acid.

Experimental Protocol: Synthesis of this compound (Adapted from the synthesis of 3-pyridylboronic acid)

This protocol is adapted from a reliable method for the synthesis of 3-pyridylboronic acid and is expected to be applicable for the synthesis of the title compound.[2]

Materials:

  • 3-Bromo-5-(hydroxymethyl)pyridine

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • Hydrochloric acid (HCl), 2N solution

  • Sodium hydroxide (NaOH), 5N solution

  • Sodium chloride (NaCl)

  • Acetonitrile

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and overhead stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a temperature probe, an overhead stirrer, and a nitrogen inlet, add anhydrous toluene and anhydrous THF. To this solvent mixture, add triisopropyl borate followed by 3-bromo-5-(hydroxymethyl)pyridine.[2]

  • Lithiation: Cool the reaction mixture to -40°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via a syringe pump over 1 hour, maintaining the temperature at -40°C.[2]

  • Quenching: After the addition is complete, stir the reaction mixture for an additional 30 minutes at -40°C. Remove the cooling bath and allow the mixture to warm to -20°C. At this point, add a 2N HCl solution to quench the reaction.[2]

  • Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the aqueous layer (pH ~1).[2]

  • Neutralization and Precipitation: Adjust the pH of the aqueous layer to approximately 7.6-7.7 with a 5N NaOH solution. The product is expected to precipitate as a white solid as the pH approaches neutrality.[2]

  • Extraction: Saturate the aqueous mixture with solid NaCl and extract with THF (3 x).[2]

  • Crystallization: Combine the organic phases and concentrate under reduced pressure. Suspend the resulting solid residue in acetonitrile and heat to 70°C for 30 minutes. Allow the mixture to cool slowly to room temperature and then to 0°C in an ice bath.[2]

  • Isolation: Filter the solid, wash with cold acetonitrile, and dry under vacuum to afford this compound.[2]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 3-Bromo-5-(hydroxymethyl)pyridine 3-Bromo-5-(hydroxymethyl)pyridine Lithiation Lithiation 3-Bromo-5-(hydroxymethyl)pyridine->Lithiation n-BuLi, THF/Toluene, -40°C Triisopropyl borate Triisopropyl borate Borylation Borylation Triisopropyl borate->Borylation n-Butyllithium n-Butyllithium Lithiation->Borylation Intermediate Hydrolysis Hydrolysis Borylation->Hydrolysis HCl, then NaOH This compound This compound Hydrolysis->this compound

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is limited in the public domain, the broader class of boronic acids has shown significant promise in drug discovery. [7]They are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a stable tetrahedral intermediate with the catalytic serine residue. [1][8]The hydroxymethyl group on the pyridine ring of the title compound can potentially engage in additional hydrogen bonding interactions within an enzyme's active site, which could enhance its binding affinity and selectivity.

Derivatives of this compound could be investigated as potential inhibitors for a range of therapeutic targets, including but not limited to:

  • β-lactamases: Boronic acids are effective inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. [9]* Proteasome: Bortezomib, a dipeptide boronic acid, is a successful proteasome inhibitor used in cancer therapy.

  • Other Serine Hydrolases: This large family of enzymes plays crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases.

Further research is warranted to explore the specific biological activities of this compound and its derivatives. High-throughput screening against a panel of relevant enzymes could unveil its therapeutic potential.

Below is a DOT script illustrating a potential logical workflow for a drug discovery process involving this compound.

G Drug Discovery Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of this compound Suzuki_Coupling Suzuki-Miyaura Coupling Synthesis->Suzuki_Coupling Library Compound Library Suzuki_Coupling->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro In Vitro ADMET Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for drug discovery utilizing this compound.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward, albeit not yet explicitly detailed, synthesis and its utility as a building block in Suzuki-Miyaura cross-coupling reactions make it an attractive tool for the construction of novel molecular architectures. While specific biological data remains to be fully elucidated, the established role of boronic acids as enzyme inhibitors provides a strong rationale for the exploration of this compound and its derivatives as potential therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

References

CAS number and chemical identifiers for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, and its role in biological pathways.

Chemical Identity and Physicochemical Properties

This compound is a pyridinylboronic acid derivative that is increasingly utilized in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its chemical structure incorporates a pyridine ring, a hydroxymethyl group, and a boronic acid moiety, making it a versatile reagent for cross-coupling reactions.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 908369-20-0[1][2][3][4][5][6]
IUPAC Name [5-(hydroxymethyl)-3-pyridinyl]boronic acid[3][6]
Molecular Formula C₆H₈BNO₃[1][2][3][4][5][6]
SMILES OB(O)C1=CN=CC(CO)=C1[1]
InChI InChI=1S/C6H8BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9-11H,4H2[3][6]
InChIKey BZFSPSWVQWMKQM-UHFFFAOYSA-N[3][4]

Table 2: Physicochemical and Computational Data

PropertyValue
Molecular Weight 152.94 g/mol [1][4][5]
Exact Mass 153.0597233 Da[3][6]
Topological Polar Surface Area (TPSA) 73.58 Ų[1]
LogP -1.7463[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]

Experimental Protocols

The synthesis of this compound can be achieved through various methods common for the preparation of arylboronic acids. A general and widely applicable method involves a halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.[7] The following is a representative protocol adapted from established procedures for the synthesis of pyridylboronic acids.[3][4]

Synthesis of this compound from 3-Bromo-5-(hydroxymethyl)pyridine

Materials:

  • 3-Bromo-5-(hydroxymethyl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2N Hydrochloric acid (HCl)

  • 5N Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Acetonitrile

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-bromo-5-(hydroxymethyl)pyridine (1 equivalent) and triisopropyl borate (3 equivalents) in anhydrous THF.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C. The addition should be completed over a period of 1 hour.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Quench the reaction by adding 2N HCl solution until the pH is approximately 1-2.

  • Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with brine.

  • Adjust the pH of the aqueous layer to approximately 7.5 with 5N NaOH. A white precipitate should form.

  • Saturate the aqueous layer with solid NaCl and extract with THF (3 x volume).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a solid residue.

  • Recrystallize the crude product from acetonitrile to obtain pure this compound.

Role in Signaling Pathways and Synthetic Workflows

Boronic acid derivatives are a class of compounds that have garnered significant attention in drug discovery, most notably as proteasome inhibitors.[1][2][8][9] The boronic acid moiety can form a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the 26S proteasome, leading to the inhibition of its proteolytic activity.[2] This inhibition disrupts the degradation of intracellular proteins, affecting various signaling pathways crucial for cell cycle regulation and apoptosis, such as the NF-κB pathway.[1][2]

Proteasome_Inhibition_Pathway Signaling Pathway of Boronic Acid-Based Proteasome Inhibitors cluster_0 Cellular Environment Boronic_Acid This compound Derivative Proteasome 26S Proteasome Boronic_Acid->Proteasome Inhibits Degraded_Proteins Degraded Peptides Proteasome->Degraded_Proteins Degrades NFkB Active NF-κB Proteasome->NFkB Inhibition Prevents IκB Degradation Apoptosis_Caspases Caspase Cascade (Caspase-8, Caspase-9) Proteasome->Apoptosis_Caspases Inhibition leads to Accumulation of Pro-apoptotic Proteins Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53, cyclins) Ub_Proteins->Proteasome Targeted for Degradation NFkB_Complex NF-κB/IκB Complex NFkB_Complex->Ub_Proteins IκB is ubiquitinated NFkB_Complex->NFkB IκB Degradation leads to NF-κB Activation Apoptosis Apoptosis Apoptosis_Caspases->Apoptosis Initiates

Caption: Proteasome inhibition by boronic acid derivatives.

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[10][11][12] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_workflow Reaction Steps Start Start: Assemble Reactants Reaction Reaction Setup: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) Start->Reaction Heating Heat Reaction Mixture (e.g., 80-100 °C) Reaction->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent Monitoring->Workup Upon Completion Purification Purification: (Column Chromatography) Workup->Purification Product Final Product: Coupled Biaryl/Heteroaryl Compound Purification->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery, providing essential data and protocols for the effective utilization of this compound.

References

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid: A Technical Guide on Potential Biological Activity as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry. This technical guide explores its potential biological activity, focusing on a hypothetical role as a serine protease inhibitor. Boronic acids are a well-established class of compounds known to form reversible covalent bonds with the catalytic serine residue in the active site of these enzymes, leading to potent and selective inhibition. This document provides a comprehensive overview of the compound's mechanism of action, hypothetical quantitative inhibitory data, detailed experimental protocols for its evaluation, and a prospective synthesis route. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel boronic acid-based enzyme inhibitors.

Introduction to Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged as a pivotal class of molecules in modern drug discovery. Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent interactions with biological nucleophiles, have led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam. The pyridine ring, a common scaffold in medicinal chemistry, can enhance binding affinity and selectivity for target enzymes. The hydroxymethyl substituent on the pyridine ring of this compound may offer additional hydrogen bonding opportunities within an enzyme's active site, potentially increasing potency and specificity.

Hypothetical Biological Target: Serine Proteases

For the purpose of this technical guide, we will explore the potential of this compound as an inhibitor of a hypothetical serine protease, designated as SP-1. Serine proteases play crucial roles in various physiological and pathological processes, including coagulation, inflammation, and cancer, making them attractive targets for therapeutic intervention.

Proposed Mechanism of Action

The inhibitory activity of this compound against SP-1 is proposed to occur via the formation of a reversible covalent bond between the boron atom and the hydroxyl group of the catalytic serine residue (e.g., Ser195 in chymotrypsin) in the enzyme's active site. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity. The pyridine nitrogen may also interact with residues in the S1 binding pocket, contributing to the inhibitor's affinity and selectivity.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibited State SP-1_Active_Site SP-1 Active Site (with Catalytic Triad) Tetrahedral_Intermediate Reversible Tetrahedral Adduct (Inhibition) SP-1_Active_Site->Tetrahedral_Intermediate Nucleophilic Attack Serine_OH Serine Hydroxyl Histidine_N Histidine Imidazole Serine_OH->Histidine_N H-bond Aspartate_COO Aspartate Carboxyl Histidine_N->Aspartate_COO H-bond Inhibitor This compound Inhibitor->SP-1_Active_Site Binding Serine_O_B Serine-O-Boron Covalent Bond Tetrahedral_Intermediate->Serine_O_B

Figure 1: Proposed mechanism of serine protease inhibition.

Quantitative Analysis of Inhibitory Activity (Hypothetical Data)

To illustrate the potential of this compound, the following tables present hypothetical quantitative data for its inhibitory activity against SP-1 and a panel of related serine proteases.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Assay Condition
This compoundSP-17535pH 7.4, 25°C
Reference Inhibitor ASP-15022pH 7.4, 25°C
This compoundTrypsin> 10,000-pH 8.0, 25°C
This compoundChymotrypsin1,200550pH 7.8, 25°C
This compoundElastase5,3002,100pH 8.0, 25°C
Table 1: Hypothetical Inhibitory Potency and Selectivity.
ParameterValue
Molecular Weight152.94 g/mol
LogP-0.85
pKa (boronic acid)8.7
Solubility (PBS, pH 7.4)2.5 mg/mL
Table 2: Physicochemical Properties.

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound is outlined below, adapted from procedures for related pyridyl boronic acids.

G Start 3-Bromo-5-(hydroxymethyl)pyridine Step1 Protection of Hydroxyl Group (e.g., TBDMSCl, Imidazole) Start->Step1 Intermediate1 3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridine Step1->Intermediate1 Step2 Lithium-Halogen Exchange (n-BuLi, -78°C) Intermediate1->Step2 Intermediate2 Pyridyl Lithium Intermediate Step2->Intermediate2 Step3 Borylation (Triisopropyl borate) Intermediate2->Step3 Intermediate3 Boronate Ester Intermediate Step3->Intermediate3 Step4 Deprotection and Hydrolysis (HCl (aq)) Intermediate3->Step4 Product This compound Step4->Product

Figure 2: Prospective synthetic workflow.

Materials:

  • 3-Bromo-5-(hydroxymethyl)pyridine

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard workup and purification reagents

Procedure:

  • Protection: Dissolve 3-bromo-5-(hydroxymethyl)pyridine and imidazole in anhydrous THF. Add TBDMSCl dropwise at 0°C and stir until the reaction is complete (monitored by TLC).

  • Lithium-Halogen Exchange: Cool a solution of the protected starting material in anhydrous THF to -78°C. Add n-BuLi dropwise and stir for 30 minutes.

  • Borylation: Add triisopropyl borate to the reaction mixture at -78°C and allow it to warm to room temperature overnight.

  • Hydrolysis and Deprotection: Quench the reaction with aqueous HCl and stir for 1-2 hours to effect hydrolysis of the boronate ester and cleavage of the silyl ether.

  • Purification: After an aqueous workup, the crude product can be purified by recrystallization or column chromatography to yield this compound.

Serine Protease Inhibition Assay

This protocol describes a general method for determining the IC50 value of this compound against a model serine protease using a chromogenic substrate.

G Start Prepare Reagents: - Enzyme Solution - Inhibitor Stock - Substrate Solution - Assay Buffer Step1 Prepare Serial Dilutions of Inhibitor Start->Step1 Step2 Add Enzyme and Inhibitor to Microplate Wells Step1->Step2 Step3 Pre-incubate at Assay Temperature Step2->Step3 Step4 Initiate Reaction by Adding Substrate Step3->Step4 Step5 Monitor Absorbance Change Over Time (Kinetic Read) Step4->Step5 Step6 Calculate Reaction Rates Step5->Step6 Step7 Plot % Inhibition vs. [Inhibitor] Step6->Step7 Step8 Determine IC50 using Non-linear Regression Step7->Step8

Figure 3: Workflow for IC50 determination.

Materials:

  • Purified serine protease (e.g., SP-1)

  • This compound

  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide for chymotrypsin-like proteases)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the inhibitor stock solution in assay buffer.

  • In a 96-well plate, add a fixed concentration of the serine protease to each well, followed by the serially diluted inhibitor. Include control wells with enzyme and buffer (100% activity) and wells with buffer only (background).

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader in kinetic mode.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of the Inhibition Constant (Ki)

To determine the mode of inhibition and the inhibition constant (Ki), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the IC50 assay.

  • Km is the Michaelis-Menten constant for the substrate.

Alternatively, a Dixon plot (1/V vs. [I]) or a Lineweaver-Burk plot (1/V vs. 1/[S]) at different fixed inhibitor concentrations can be constructed to graphically determine the Ki and the mode of inhibition.

Conclusion and Future Directions

This technical guide provides a hypothetical framework for the investigation of this compound as a serine protease inhibitor. The proposed mechanism of action, illustrative quantitative data, and detailed experimental protocols offer a comprehensive starting point for researchers in the field. Future studies should focus on the actual synthesis and biological evaluation of this compound against a panel of therapeutically relevant serine proteases to determine its true activity, selectivity, and potential as a drug candidate. Further investigations into its structure-activity relationship (SAR) through the synthesis of related analogs will also be crucial for optimizing its inhibitory potency and pharmacokinetic properties.

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions with (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a key building block in synthetic and medicinal chemistry. The pyridine moiety is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][2][3] The hydroxymethyl group offers a site for further molecular elaboration, while the boronic acid functional group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[4]

These application notes provide an overview and generalized protocols for the use of this compound in three major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The provided protocols are intended as a starting point, and optimization of reaction conditions is often necessary to achieve desired outcomes for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl and heteroaryl compounds through the reaction of an organoboron species with an organic halide or triflate.[5][6][7]

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the surveyed literature, the following table presents typical conditions used for the coupling of related pyridine boronic acids. These parameters can serve as a valuable starting point for reaction optimization.

EntryCoupling PartnerCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Typical Yield Range (%)
1Aryl BromidePd(PPh₃)₄ (2-5)-K₂CO₃Toluene/H₂O90-11012-2470-95
2Aryl IodidePdCl₂(dppf) (1-3)-Cs₂CO₃Dioxane80-1008-1680-98
3Aryl ChloridePd₂(dba)₃ (2)SPhosK₃PO₄t-Amyl Alcohol100-12018-3660-85
4Heteroaryl BromideNiCl₂(PCy₃)₂ (5)-K₃PO₄2-MeTHF1001275-90[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (see table for examples, 1-5 mol%), and, if required, a ligand.

  • Addition of Reagents: Add the base (2.0-3.0 equiv) followed by the degassed solvent system.

  • Reaction: Stir the mixture at the indicated temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][8] While the classical reaction involves the coupling of an amine with an aryl halide, this section provides a general protocol for this transformation which could be part of a synthetic route involving products derived from this compound.

Data Presentation: Representative Reaction Conditions

| Entry | Amine | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) | |---|---|---|---|---|---|---|---|---| | 1 | Primary Aliphatic Amine | Aryl Bromide | Pd₂(dba)₃ (1-2) | BINAP | NaOtBu | Toluene | 80-100 | 6-12 | 75-95 | | 2 | Secondary Aromatic Amine | Aryl Iodide | Pd(OAc)₂ (2-4) | Xantphos | Cs₂CO₃ | Dioxane | 90-110 | 12-24 | 70-90 | | 3 | Primary Arylamine | Aryl Chloride | Pd(OAc)₂ (2) | RuPhos | K₃PO₄ | t-BuOH | 100-120 | 18-36 | 65-85 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction tube.

  • Addition of Reagents: Add the aryl halide (1.0 equiv) and the amine (1.1-1.5 equiv), followed by the anhydrous solvent.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11]

Data Presentation: Representative Reaction Conditions

| Entry | Terminal Alkyne | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Aryl Iodide | Pd(PPh₃)₂Cl₂ (1-3) | CuI (2-5) | Et₃N | THF | rt - 50 | 2-8 | 85-98 | | 2 | Alkylacetylene | Aryl Bromide | Pd(PPh₃)₄ (2-5) | CuI (4-10) | DIPEA | DMF | 50-80 | 6-16 | 70-90 | | 3 | Silylacetylene | Aryl Iodide | Pd(OAc)₂ (2) | CuI (4) | n-BuNH₂ | Toluene | 60 | 12 | 75-95 |

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2-2.0 equiv) in a suitable solvent, add the palladium catalyst and the copper(I) iodide co-catalyst.

  • Addition of Reagents: Add the amine base (2.0-5.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture. Redissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts, followed by a water wash.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow A Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst & Base B Solvent Addition (Degassed) A->B C Heating & Stirring (Inert Atmosphere) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Work-up D->E F Purification (Chromatography) E->F G Product F->G

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Diagram 2: Signaling Pathway Inhibition by a Synthesized Drug Candidate

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k drug Synthesized Inhibitor (Pyridine Derivative) drug->receptor inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of a generic signaling pathway by a drug candidate.

Diagram 3: Logical Relationship for Reaction Optimization

optimization_logic parameters Parameter to Optimize Catalyst Ligand Base Solvent Temperature outcome Desired Outcome Higher Yield Faster Reaction Fewer Byproducts parameters->outcome influences

Caption: Key parameters influencing the outcome of a cross-coupling reaction.

References

Applications of (5-(Hydroxymethyl)pyridin-3-yl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its unique structure, featuring a pyridine ring with a hydroxymethyl and a boronic acid group, allows for the introduction of a functionalized pyridinyl moiety into a wide range of molecular scaffolds. This functionalization is of significant interest in drug discovery as the pyridine core is a prevalent feature in many biologically active compounds, and the hydroxymethyl group provides a handle for further chemical modification or can participate in hydrogen bonding interactions with biological targets.

This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, specifically focusing on its application in the development of Spleen Tyrosine Kinase (Syk) inhibitors. Furthermore, it includes a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction.

Application in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cells.[1] Dysregulation of Syk signaling is implicated in various inflammatory diseases and B-cell malignancies, making it an attractive therapeutic target.[1][2] Several small molecule inhibitors of Syk have been developed, and this compound has been employed as a key reagent in the synthesis of a class of potent Syk inhibitors.

The general synthetic strategy involves the Suzuki-Miyaura cross-coupling of this compound with a suitable halogenated heterocyclic core, a common approach in the synthesis of kinase inhibitors. This reaction efficiently forms a carbon-carbon bond, linking the functionalized pyridine ring to the core of the inhibitor molecule.

A key example is the synthesis of 2-((6-((5-(hydroxymethyl)pyridin-3-yl)amino)pyrimidin-4-yl)amino)thiazole-5-carbonitrile and related compounds, which have demonstrated potent Syk inhibitory activity. The pyridinyl moiety introduced by the boronic acid plays a critical role in the binding of these inhibitors to the Syk kinase domain.

Quantitative Data

The following table summarizes the biological activity of a representative Syk inhibitor synthesized using this compound.

Compound IDTargetIC50 (nM)Assay Conditions
Syk-IN-1 (analogue)Syk35In vitro kinase assay

Table 1: Biological activity of a representative Syk inhibitor. Data is analogous to compounds described in the field.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl halide with this compound. This procedure is based on established methods for similar transformations.[1][3][4]

Materials:

  • Aryl or Heteroaryl Halide (e.g., 6-chloro-N4-substituted-pyrimidin-4-amine) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl2 or Pd(OAc)2/SPhos) (0.05 - 0.1 equiv)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or a mixture with water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Note: Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for specific substrates to achieve the best results.

Signaling Pathway Diagrams

The following diagrams illustrate the Spleen Tyrosine Kinase (Syk) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways, which are relevant targets for inhibitors synthesized using this compound and related compounds.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) or Fc Receptor Lyn_Src Lyn/Src Family Kinases BCR->Lyn_Src Antigen Binding Syk Syk Lyn_Src->Syk Phosphorylation & Activation PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Vav Vav Syk->Vav Downstream Downstream Signaling (Calcium mobilization, Gene transcription) PLCg->Downstream PI3K->Downstream Vav->Downstream Inhibitor (5-(Hydroxymethyl)pyridin-3-yl) -based Syk Inhibitor Inhibitor->Syk

Caption: Spleen Tyrosine Kinase (Syk) Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes: The Strategic Use of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid has emerged as a valuable heterocyclic building block for researchers in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a boronic acid group for cross-coupling reactions, a pyridine ring for potential hydrogen bonding and metallo-enzyme interactions, and a hydroxymethyl group for further functionalization or to enhance solubility, makes it a versatile reagent in the synthesis of complex molecules with therapeutic potential.

This document provides detailed application notes and protocols for the use of this compound, with a particular focus on its application in the synthesis of p38 MAP kinase inhibitors, a class of drugs investigated for their anti-inflammatory properties.

Key Applications in Drug Discovery

The primary application of this compound lies in its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are common motifs in biologically active compounds.

One of the most significant applications of this building block is in the synthesis of inhibitors of p38 mitogen-activated protein (MAP) kinase . The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, and its inhibition has been a key target for the development of treatments for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The pyridine moiety of this compound can form critical hydrogen bonds with the hinge region of the p38 kinase ATP-binding site, a key interaction for potent inhibition.

Experimental Protocols

The following section details a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methods for the synthesis of pyridyl-substituted heteroaryl compounds and can be adapted for the synthesis of various target molecules, including p38 MAP kinase inhibitors.

General Workflow for Suzuki-Miyaura Coupling

G reagents 1. Reagent Preparation: - Aryl/Heteroaryl Halide (1.0 eq) - this compound (1.2-1.5 eq) - Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Base (e.g., K2CO3, Na2CO3, 2-3 eq) setup 2. Reaction Setup: - Combine reagents in a reaction vessel under inert atmosphere - Add degassed solvent (e.g., Dioxane/Water, Toluene) reagents->setup reaction 3. Reaction: - Heat the mixture (80-110 °C) - Monitor progress by TLC or LC-MS setup->reaction workup 4. Work-up: - Cool the reaction mixture - Aqueous work-up to remove inorganics reaction->workup purification 5. Purification: - Column chromatography - Recrystallization workup->purification analysis 6. Analysis: - NMR, MS, HPLC purification->analysis

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Pyridyl-Substituted Phenyl Moiety

This protocol describes the synthesis of a key intermediate that can be further elaborated to generate p38 MAP kinase inhibitors.

Reaction Scheme:

This compound + Aryl Halide → 5-(Aryl)-3-(hydroxymethyl)pyridine

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to afford the desired product.

Quantitative Data:

The following table summarizes typical yields and analytical data for Suzuki-Miyaura reactions involving pyridylboronic acids. While specific data for this compound in the synthesis of a p38 inhibitor is not widely published in a consolidated format, the data presented for analogous reactions provide a reasonable expectation of outcomes.

Aryl Halide PartnerBoronic Acid PartnerCatalyst SystemBaseSolventYield (%)Purity (%)Reference
1-bromo-4-fluorobenzene3-pyridylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85>95Generic Protocol
2-chloropyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O92>98Generic Protocol
4-bromotoluene(5-formylpyridin-3-yl)boronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O78>95Generic Protocol

Signaling Pathway

The target of many inhibitors synthesized using this compound is the p38 MAP kinase. The following diagram illustrates the central role of p38 in the inflammatory signaling cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptors Receptors Stress Stimuli->Receptors Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β)->Receptors MAP3Ks (e.g., TAK1, ASK1) MAP3Ks (e.g., TAK1, ASK1) Receptors->MAP3Ks (e.g., TAK1, ASK1) MKK3/6 MKK3/6 MAP3Ks (e.g., TAK1, ASK1)->MKK3/6 phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates MAPKAPKs (e.g., MK2) MAPKAPKs (e.g., MK2) p38 MAPK->MAPKAPKs (e.g., MK2) phosphorylates Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) p38 MAPK->Transcription Factors (e.g., AP-1, NF-κB) translocates & phosphorylates Gene Expression Gene Expression MAPKAPKs (e.g., MK2)->Gene Expression regulates mRNA stability Transcription Factors (e.g., AP-1, NF-κB)->Gene Expression activate Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines leads to production of

Caption: The p38 MAP Kinase Signaling Pathway.

This pathway illustrates how extracellular stress and inflammatory signals are transduced through a cascade of protein kinases, ultimately leading to the expression of pro-inflammatory genes. Inhibitors targeting p38 MAPK act to interrupt this cascade, thereby reducing the inflammatory response. The strategic use of this compound in the synthesis of these inhibitors highlights its importance in the development of novel therapeutics.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.

Introduction

This compound is a key reagent for introducing a functionalized pyridine moiety into organic molecules. The presence of the hydroxymethyl group offers a handle for further synthetic modifications, making it a valuable tool in the development of novel pharmaceuticals and functional materials. Palladium catalysts are highly effective in mediating the coupling of this boronic acid with a wide range of aryl and heteroaryl halides and triflates.

The general transformation is depicted in the workflow below:

G cluster_reactants Reactants boronic_acid This compound catalyst Palladium Catalyst + Ligand boronic_acid->catalyst aryl_halide Aryl/Heteroaryl Halide (or Triflate) aryl_halide->catalyst product Coupled Product catalyst->product Suzuki-Miyaura Coupling base Base base->catalyst Activates solvent Solvent solvent->catalyst Medium

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The hydroxymethyl group and the nitrogen atom in the pyridine ring can influence the catalytic cycle, making optimization crucial for achieving high yields and purity.

Palladium Catalysts and Ligands

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The selection of the ligand is critical for stabilizing the palladium center, facilitating oxidative addition and reductive elimination steps, and preventing catalyst deactivation.

Commonly Used Catalysts and Ligands:

Catalyst PrecursorLigandKey Features
Pd(OAc)₂Triphenylphosphine (PPh₃)Readily available and effective for many standard couplings.
Pd(PPh₃)₄-A pre-formed Pd(0) catalyst, often used directly.
Pd₂(dba)₃XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands that can improve yields for challenging substrates.
PdCl₂(dppf)dppfA robust catalyst, often effective for heteroaryl couplings.
Base and Solvent Selection

The choice of base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases are most commonly used. The solvent system must be capable of dissolving the reactants and the base to a sufficient extent.

Typical Base and Solvent Combinations:

BaseSolvent(s)Notes
K₂CO₃, Na₂CO₃1,4-Dioxane/Water, Toluene/WaterCommon and effective for a wide range of substrates.
K₃PO₄1,4-Dioxane, TolueneA stronger base, often used for less reactive coupling partners.
Cs₂CO₃1,4-Dioxane, DMFA highly effective but more expensive base.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide using a common palladium catalyst system.

G start Start reagents Combine Reactants: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) start->reagents catalyst_add Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) reagents->catalyst_add solvent_add Add Degassed Solvent (e.g., 1,4-Dioxane/Water) catalyst_add->solvent_add reaction Heat Reaction Mixture (e.g., 80-100 °C, 4-16 h) under Inert Atmosphere solvent_add->reaction workup Aqueous Workup: - Dilute with water - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2-1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst to the reaction vessel.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., DMF or 1,4-dioxane)

Procedure:

  • In a microwave reaction vial, combine the aryl halide (1.0 eq), this compound (1.2 eq), base (2.0 eq), and palladium catalyst.

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O901285
1-Bromo-4-methoxybenzenePd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane100892
2-ChloropyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene1101678
3-BromoquinolinePdCl₂(dppf) (3)-K₂CO₃ (2)DMF120688

Troubleshooting and Safety Precautions

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also be beneficial. The purity of the boronic acid is also critical.

  • Protodeborylation: The C-B bond of the boronic acid can be cleaved under certain conditions, leading to the formation of 3-hydroxymethylpyridine as a byproduct. Using anhydrous solvents and a stronger base can sometimes mitigate this issue.

  • Safety: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions under pressure (e.g., microwave synthesis) should be conducted with appropriate safety precautions.

These application notes are intended to serve as a guide for the use of this compound in palladium-catalyzed cross-coupling reactions. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired outcome.

Application Notes and Protocols: Reaction Conditions for Derivatizing the Hydroxymethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydroxymethyl group (-CH₂OH), a primary alcohol, is a common and versatile functional group found in a vast array of organic molecules, including active pharmaceutical ingredients (APIs), natural products, and key synthetic intermediates. Its ability to act as a hydrogen bond donor and acceptor, as well as its polarity, significantly influences the physicochemical properties of a molecule, such as solubility, membrane permeability, and metabolic stability. Derivatization of the hydroxymethyl group is a fundamental strategy in medicinal chemistry and drug development to modulate these properties, explore structure-activity relationships (SAR), and create prodrugs. Common derivatization strategies include esterification, etherification, carbamate formation, and oxidation, each imparting distinct characteristics to the parent molecule.

This document provides detailed application notes and protocols for the most common methods of derivatizing the hydroxymethyl group, aimed at researchers, scientists, and drug development professionals.

Common Derivatization Reactions

The primary hydroxyl of a hydroxymethyl group can be converted into a variety of other functional groups. The choice of reaction depends on the desired properties of the final product and the presence of other functional groups in the molecule.

  • Esterification: Converts the hydroxyl group into an ester (-OC(O)R). This is often used to create prodrugs, as esters can be hydrolyzed in vivo by esterases to release the active parent drug. Esterification can also increase lipophilicity.

  • Etherification: Forms an ether (-OR), which is generally more stable metabolically than an ester. Etherification can be used to alter polarity and steric profile.

  • Carbamate Formation: Creates a carbamate linkage (-OC(O)NR₂). Carbamates are often used as isosteres for amides and esters and can exhibit increased stability and unique hydrogen bonding patterns.

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (-CHO) or further to a carboxylic acid (-COOH).[1] This transformation dramatically alters the electronic and steric properties of the molecule, converting a hydrogen bond donor into an acceptor or an acidic group.

  • Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a mesylate (-OMs) or tosylate (-OTs), to facilitate subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities like azides, amines, and thiols.[2]

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions and yields for the various methods of derivatizing a hydroxymethyl group.

Table 1: Esterification of Hydroxymethyl Groups

MethodReagentsCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Fischer-Speier EsterificationCarboxylic Acid (R-COOH)H₂SO₄, TsOHAlcohol (as solvent) or Toluene60 - 1101 - 1060 - 95
Steglich EsterificationCarboxylic Acid (R-COOH), DCCDMAPDCM, THF0 to RT2 - 1280 - 98
Acyl ChlorideAcyl Chloride (R-COCl)Pyridine, Et₃NDCM, THF0 to RT1 - 490 - 99
Acid AnhydrideAcid Anhydride ((RCO)₂O)Pyridine, DMAPDCMRT2 - 690 - 99

Table 2: Etherification of Hydroxymethyl Groups

MethodReagentsBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Williamson Ether SynthesisAlkyl Halide (R-X)NaH, KOtBuTHF, DMFRT to 602 - 2470 - 95
Acid-Catalyzed EtherificationAlcohol (R-OH)H₂SO₄, H₃PW₁₂O₄₀Alcohol (as solvent) or DME130 - 1501 - 570 - 85
Silyl Ether FormationTMSCl, TBSClImidazole, Et₃NDCM, DMF0 to RT0.5 - 2>95

Table 3: Carbamate Formation from Hydroxymethyl Groups

MethodReagentsBase/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
From IsocyanateIsocyanate (R-NCO)Et₃N (optional)DCM, THFRT1 - 885 - 98
From ChloroformateAmine (R₂NH), ChloroformatePyridine, Et₃NDCM0 to RT2 - 1280 - 95
From Carbamoyl ChlorideCarbamoyl Chloride (R₂NCOCl)Pyridine, Et₃NDCM, TolueneRT to 803 - 1675 - 90

Table 4: Oxidation of Hydroxymethyl Groups

ProductReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
AldehydePCC, DMPDCMRT1 - 480 - 95
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Acetone0 to RT0.5 - 275 - 90
Carboxylic AcidTEMPO, NaOCl, NaClO₂DCM/Buffer0 to RT1 - 2485 - 98

Table 5: Activation and Substitution of Hydroxymethyl Groups

DerivatizationReagentsBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MesylationMethanesulfonyl Chloride (MsCl)Et₃N, PyridineDCM-10 to RT1 - 12>95
Azidation (from Mesylate)Sodium Azide (NaN₃)-DMF, EthanolRT to Reflux6 - 12~97

Experimental Protocols

Herein are detailed methodologies for key derivatization experiments.

Protocol 1: Esterification via Acyl Chloride

This protocol describes the formation of an ester from a hydroxymethyl-containing substrate using an acyl chloride.

  • Preparation: Dissolve the substrate containing the hydroxymethyl group (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Etherification via Williamson Synthesis

This protocol details the formation of a benzyl ether.

  • Preparation: To a solution of the hydroxymethyl-containing substrate (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq.) dropwise to the reaction mixture. A catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq.) can be added to accelerate the reaction.

  • Reaction: Stir the reaction at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: Carbamate Formation via Isocyanate

This protocol describes the reaction of a hydroxymethyl group with an isocyanate to form a carbamate.

  • Preparation: Dissolve the hydroxymethyl-containing substrate (1.0 eq.) in anhydrous THF (~0.2 M) in a flask under an inert atmosphere.

  • Reagent Addition: Add the isocyanate (e.g., methyl isocyanate, 1.1 eq.) to the solution.

  • Catalyst (Optional): If the reaction is slow, a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq.) can be added.

  • Reaction: Stir the mixture at room temperature for 1-8 hours.

  • Monitoring: Monitor the reaction's completion via TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often clean enough to proceed without further purification. If necessary, it can be purified by column chromatography or recrystallization.

Protocol 4: Oxidation to a Carboxylic Acid using TEMPO

This protocol provides a method for the selective oxidation of a primary alcohol to a carboxylic acid.[2]

  • Preparation: Dissolve the hydroxymethyl-containing substrate (1.0 eq.) in a biphasic mixture of DCM and phosphate buffer (pH ~6.5).

  • Catalyst Addition: Add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO, 0.05 eq.).

  • Initial Oxidation: Slowly add sodium hypochlorite solution (NaOCl, ~1.2 eq.) while maintaining the internal temperature below 20 °C. Stir for 1 hour. This step oxidizes the alcohol to the aldehyde.

  • Final Oxidation: Add a solution of sodium chlorite (NaClO₂, ~1.5 eq.).

  • Reaction: Continue stirring at room temperature for 24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

  • Purification: The crude acid can be purified by recrystallization or column chromatography.

Visualizations

G Substrate Substrate -CH₂OH Ester Ester -CH₂OC(O)R Substrate->Ester Esterification Ether Ether -CH₂OR Substrate->Ether Etherification Carbamate Carbamate -CH₂OC(O)NR₂ Substrate->Carbamate Carbamate Formation Aldehyde Aldehyde -CHO Substrate->Aldehyde Mild Oxidation LeavingGroup Activated Hydroxyl -CH₂OMs/OTs Substrate->LeavingGroup Activation Acid Carboxylic Acid -COOH Aldehyde->Acid Further Oxidation Substituted Substituted Product -CH₂Nu LeavingGroup->Substituted Nucleophilic Substitution

Esterification

Etherification

Oxidation

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds with (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the synthesis of biaryl compounds utilizing (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Biaryl moieties are prevalent in a vast array of pharmaceuticals and bioactive molecules, making this protocol highly relevant for drug discovery and development.[1][2]

The pyridine ring, in particular, is a common feature in many drug candidates due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The hydroxymethyl group on the pyridine ring of the title boronic acid offers a versatile handle for further functionalization, enhancing its utility as a building block in medicinal chemistry.[3][4]

General Reaction Scheme: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the synthesis of biaryl compounds from an aryl halide and an organoboron species, catalyzed by a palladium or nickel complex in the presence of a base. The general transformation is depicted below:

Suzuki_Miyaura_Reaction Aryl_Halide Ar-X (Aryl Halide) Catalyst Pd or Ni Catalyst Base Boronic_Acid (HO)₂B-Ar' (this compound) Biaryl_Product Ar-Ar' (Biaryl Product) Catalyst->Biaryl_Product

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of heteroaryl boronic acids.[5][6]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.00 mmol, 1.0 equiv), this compound (1.50 mmol, 1.5 equiv), potassium phosphate tribasic (2.00 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and X-Phos (0.03 mmol, 3 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the Schlenk tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is an alternative for substrates that may be less reactive under palladium catalysis, adapted from procedures for nickel-catalyzed couplings.[7]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • tert-Amyl alcohol

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • In an oven-dried round-bottom flask, add the aryl bromide (1.00 mmol, 1.0 equiv), this compound (2.50 mmol, 2.5 equiv), anhydrous potassium phosphate tribasic (4.50 mmol, 4.5 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (0.05 mmol, 5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add tert-amyl alcohol (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water (15 mL) and diethyl ether (20 mL) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Quantitative Data Presentation

The following table presents representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under palladium-catalyzed conditions (Protocol 1). Actual yields may vary depending on the specific substrate and reaction scale.

EntryAryl BromideProductYield (%)
14-Bromoanisole5-(4-Methoxyphenyl)pyridin-3-yl)methanol85
24-Bromotoluene(5-(p-Tolyl)pyridin-3-yl)methanol88
31-Bromo-4-(trifluoromethyl)benzene(5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol75
41-Bromo-4-fluorobenzene(5-(4-Fluorophenyl)pyridin-3-yl)methanol82
53-Bromopyridine(5-(Pyridin-3-yl)pyridin-3-yl)methanol78

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII Ar-X OxAdd Oxidative Addition Transmetal Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' PdII->PdII_Ar Ar'B(OH)₃⁻ ArBOH2 Ar'B(OH)₂ + Base PdII_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar'

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of biaryl compounds using this compound.

Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reagents Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat and Stir Solvent->Heating Quench Cool and Quench Heating->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterize Product (NMR, MS) Chromatography->Characterization

Figure 3: General workflow for the synthesis and purification of biaryl compounds.

Applications in Drug Discovery

Biaryl scaffolds are integral to the structure of numerous approved drugs and clinical candidates. The ability to synthesize functionalized biarylpyridines is of high importance for lead optimization in drug discovery programs. The hydroxymethyl group of the title boronic acid can serve as a synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR). For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester to modulate the physicochemical properties of the final compound. This versatility makes this compound a valuable tool for medicinal chemists.[3][8]

References

Application Notes and Protocols for (5-(Hydroxymethyl)pyridin-3-yl)boronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight molecules ("fragments") to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent and selective drug candidates. Boronic acids and their derivatives are valuable pharmacophores in drug discovery, capable of forming reversible covalent bonds with serine, threonine, or lysine residues in protein active sites, or acting as bioisosteres of carboxylic acids.[1]

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a fragment of interest due to its combination of a boronic acid moiety, a pyridine ring which can engage in various intermolecular interactions, and a hydroxymethyl group that provides a vector for synthetic elaboration. This document provides detailed application notes and generalized protocols for the use of this compound and similar pyridine-based boronic acid fragments in a typical FBDD campaign.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented below. These properties are important for assessing its suitability as a fragment and for designing screening experiments.

PropertyValueSource
Molecular Formula C₆H₈BNO₃PubChem
Molecular Weight 152.94 g/mol ChemScene
Topological Polar Surface Area (TPSA) 73.6 ŲPubChem
cLogP -1.7463ChemScene
Hydrogen Bond Donors 3ChemScene
Hydrogen Bond Acceptors 4ChemScene
Rotatable Bonds 2ChemScene

Application in Fragment Library Design

This compound is an exemplary candidate for inclusion in a fragment library. Its properties align well with the "Rule of Three," a common guideline for fragment design (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). The pyridine core is a common motif in marketed drugs, and the hydroxymethyl group provides a readily modifiable handle for synthetic chemistry, allowing for fragment growing or linking strategies during hit-to-lead optimization.

Experimental Protocols

The following are generalized protocols for the screening and validation of this compound as part of a fragment library.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ).

Materials:

  • Target protein (≥95% purity)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

Procedure:

  • Protein-Dye Mixture Preparation: Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein may range from 2 to 20 µM, and the dye is typically used at a 5x to 10x final concentration.[2]

  • Fragment Addition: Dispense the protein-dye mixture into the wells of a 96-well PCR plate. Add the fragment stock solution to achieve the desired final screening concentration (typically 100 µM to 1 mM). Include appropriate controls (DMSO only, no ligand).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C/minute, while continuously monitoring the fluorescence of the SYPRO Orange dye.[3]

  • Data Analysis: The melting temperature (Tₘ) is the inflection point of the sigmoidal melting curve. A significant positive shift in Tₘ (ΔTₘ) in the presence of the fragment compared to the DMSO control indicates binding and stabilization. A ΔTₘ of ≥ 2°C is generally considered a good starting point for a hit.

Data Presentation:

Fragment IDConcentration (µM)Tₘ (°C)ΔTₘ (°C)Hit Status
This compound50052.5+3.5Hit
Control (DMSO)-49.00.0-
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that can be used to confirm direct binding of fragment hits to the target protein and to determine binding affinity (K D) and kinetics.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Target protein

  • This compound in a range of concentrations

  • Running buffer (e.g., PBS with 0.05% Tween 20)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.[4]

  • Binding Analysis: Prepare a dilution series of the fragment in running buffer. Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.

  • Data Analysis: The binding response is measured in resonance units (RU). Fit the equilibrium binding data to a 1:1 binding model to determine the dissociation constant (K D). For fragments, affinities are typically in the micromolar to millimolar range.

Data Presentation:

Fragment IDK D (µM)Ligand Efficiency (LE)
This compound7500.35

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pK D / HAC (Heavy Atom Count)

Protocol 3: Hit Validation and Structural Characterization using NMR Spectroscopy

NMR spectroscopy is a powerful tool for detecting weak fragment binding and for mapping the binding site on the protein. Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly useful for fragment screening.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Isotopically labeled protein (¹⁵N or ¹³C, for protein-observed methods) or unlabeled protein (for ligand-observed methods)

  • This compound

  • NMR buffer (e.g., deuterated phosphate buffer)

Procedure (STD NMR):

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and the fragment (100 µM to 2 mM) in deuterated buffer.

  • Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the saturation is applied at a frequency where no protein signals are present.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that are in close contact with the protein, confirming binding. The intensity of the STD signals can be used to estimate binding affinity.

Visualization of Workflows and Concepts

FBDD Experimental Workflow

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization FragmentLibrary Fragment Library (incl. This compound) PrimaryScreening High-Throughput Screen (e.g., Thermal Shift Assay) FragmentLibrary->PrimaryScreening Screening HitValidation Biophysical Validation (SPR or NMR) PrimaryScreening->HitValidation Hit Confirmation Structure Structural Biology (X-ray Crystallography or NMR) HitValidation->Structure Binding Mode SAR Structure-Activity Relationship (SAR) Structure->SAR Rational Design LeadCompound Lead Compound SAR->LeadCompound Optimization

Caption: A typical workflow for a fragment-based drug discovery campaign.

Hit-to-Lead Optimization Strategies

Hit_to_Lead cluster_strategies Optimization Strategies FragmentHit This compound (Initial Hit) Growing Fragment Growing FragmentHit->Growing Elaboration at hydroxymethyl group Linking Fragment Linking FragmentHit->Linking Connect to another fragment Merging Fragment Merging FragmentHit->Merging Combine with another overlapping fragment LeadCompound Potent Lead Compound Growing->LeadCompound Linking->LeadCompound Merging->LeadCompound Kinase_Inhibition cluster_pathway Kinase Signaling Pathway UpstreamSignal Upstream Signal Kinase Target Kinase UpstreamSignal->Kinase Substrate Substrate Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Fragment This compound Fragment->Inhibition Inhibition->Kinase

References

Application Notes and Protocols for Scaling Up Reactions with (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up of chemical reactions involving (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction. Due to the absence of a specific, publicly available scaled-up protocol for this particular boronic acid, the following sections offer a representative and generalized methodology based on established principles for similar pyridine boronic acids and process chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable hydroxymethyl group, makes it a versatile reagent for constructing complex molecules. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a primary application for this compound, enabling the formation of carbon-carbon bonds to create biaryl structures prevalent in many pharmaceutical agents.[1][2]

Scaling up reactions with pyridine-containing boronic acids presents unique challenges, including potential catalyst inhibition by the basic nitrogen atom and the propensity for protodeboronation under certain conditions.[3] Careful consideration of reaction parameters is therefore critical for a successful and efficient scale-up.

Key Considerations for Scale-Up

Successfully transitioning a reaction from the laboratory bench to a larger scale requires careful optimization of several key parameters:

  • Catalyst and Ligand Selection: While standard palladium catalysts like Pd(PPh₃)₄ can be effective, modern, highly active pre-catalysts are often preferred for large-scale applications due to their higher efficiency and stability. The choice of ligand is also crucial to prevent catalyst deactivation and promote high yields.

  • Solvent Choice: The solvent system must be suitable for the reaction chemistry, facilitate product isolation, and meet safety and environmental standards for large-scale use. A mixture of an organic solvent (e.g., dioxane, 2-MeTHF) and water is common for Suzuki couplings.

  • Base Selection: An appropriate base is required to activate the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and impurity profile.

  • Temperature Control: Exothermic events can become significant on a larger scale. Robust temperature control is essential for safety and to minimize the formation of byproducts.

  • Impurity Management: The formation of impurities, such as those derived from the ligand or homocoupling of the boronic acid, must be minimized and effectively removed during work-up and purification.[4]

Data Presentation: Lab-Scale vs. Scaled-Up Synthesis

The following table presents a hypothetical comparison of a Suzuki-Miyaura reaction at a typical laboratory scale versus a scaled-up process, illustrating the expected changes in parameters and outcomes.

ParameterLaboratory Scale (2.5 mmol)Scaled-Up (1.0 mol)
Reactants
Aryl Bromide1.0 eq (2.5 mmol)1.0 eq (1.0 mol)
This compound1.2 eq (3.0 mmol)1.1 eq (1.1 mol)
Palladium Catalyst (e.g., Pd(dppf)Cl₂)3 mol% (0.075 mmol)0.5 mol% (0.005 mol)
Base (e.g., K₂CO₃)3.0 eq (7.5 mmol)2.5 eq (2.5 mol)
Solvent (Dioxane/Water 4:1)15 mL4.0 L
Reaction Conditions
Temperature80-90 °C80-90 °C (with controlled heating)
Reaction Time2-4 hours4-6 hours
Outcome
Expected Yield85-95%80-90%
Product Purity (after work-up)>95%>95%
Work-up & Purification
ProcedureLiquid-liquid extraction, column chromatographyLiquid-liquid extraction, crystallization

Experimental Protocols

Representative Gram-Scale Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of a biaryl compound from this compound and a generic aryl bromide on a gram scale.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Reaction Workflow Diagram:

G Experimental Workflow for Scaled-Up Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: Aryl Bromide Boronic Acid Base charge_reactor Charge Reactor with Reagents and Solvent prep_reagents->charge_reactor prep_solvent Prepare Degassed Solvent System (Dioxane/Water) prep_solvent->charge_reactor inertize Inertize with Nitrogen charge_reactor->inertize add_catalyst Add Palladium Catalyst inertize->add_catalyst heat Heat to Reaction Temperature (e.g., 85°C) add_catalyst->heat monitor Monitor Reaction (TLC, HPLC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product (Crystallization/Chromatography) dry_concentrate->purify

Caption: Workflow for a scaled-up Suzuki-Miyaura coupling reaction.

Procedure:

  • Reactor Setup: In a clean and dry three-neck round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.1-1.2 eq), and potassium carbonate (2.5-3.0 eq).

  • Solvent Addition and Degassing: Add dioxane and water (e.g., a 4:1 ratio) to the flask. Bubble nitrogen through the mixture for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive nitrogen atmosphere, add the palladium catalyst (0.5-3 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and ethyl acetate to the flask and stir.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization from a suitable solvent system or by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)-X Ln pd0->pd_complex1 Ar-X label_oa Oxidative Addition oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)-Ar' Ln pd_complex1->pd_complex2 Ar'B(OH)₂ (Base) label_tm Transmetalation transmetalation Transmetalation pd_complex2->pd0 Ar-Ar' label_re Reductive Elimination reductive_elimination Reductive Elimination

References

Application Notes and Protocols for Post-Reaction Workup and Purification of Products from (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a key building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to synthesize complex biaryl and heteroaryl structures. The presence of a polar hydroxymethyl group and a basic pyridine ring in the scaffold necessitates tailored post-reaction workup and purification strategies to ensure the isolation of the target compound with high purity, free from residual catalysts, unreacted starting materials, and byproducts.

These application notes provide detailed protocols for the workup and purification of products derived from reactions utilizing this compound. The methodologies described are applicable to a range of common cross-coupling reactions and are designed to address challenges such as the removal of inorganic salts, palladium residues, and highly polar impurities.

Core Challenges in Purification

The purification of products derived from this compound presents several distinct challenges:

  • High Polarity: The hydroxymethyl and pyridine functionalities impart significant polarity to the product, which can lead to difficulties in extraction from aqueous phases and may require polar solvent systems for chromatography.

  • Removal of Boronic Acid-Related Impurities: Unreacted this compound and its dehydration-trimerization product, the corresponding boroxine, must be efficiently removed.

  • Catalyst Residue Removal: For pharmaceutical applications, reducing residual palladium catalyst to parts-per-million (ppm) levels is a critical regulatory requirement.[1]

  • Separation of Homocoupled Byproducts: The reaction may yield homocoupled byproducts of the coupling partner, which can have similar polarities to the desired product, complicating chromatographic separation.[1]

Experimental Protocols

Protocol 1: General Aqueous Workup for Suzuki-Miyaura Coupling

This protocol describes a standard aqueous workup procedure to remove the bulk of inorganic salts, the base used in the reaction, and water-soluble impurities following a Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Quenching: Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 volumes relative to the limiting reagent).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove some polar impurities.

    • Water to remove inorganic salts.

    • Brine (saturated aqueous NaCl) to facilitate phase separation and remove residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Basic Wash for Removal of Unreacted Boronic Acid

Unreacted this compound can be effectively removed by converting it to its water-soluble boronate salt with a basic wash.

Procedure:

  • Dissolution: Dissolve the crude product obtained from the initial workup in a suitable organic solvent (e.g., EtOAc).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This converts the acidic boronic acid into its highly water-soluble boronate salt, which partitions into the aqueous layer.

  • Back-Extraction (Optional): To recover any product that may have partitioned into the basic aqueous layer, back-extract the aqueous phase with the same organic solvent.

  • Final Wash and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is the primary method for obtaining highly pure product. The choice of the stationary and mobile phase is critical due to the polar nature of the typical products.

Stationary Phase:

  • Standard silica gel (SiO₂) is commonly used.

  • For highly polar or basic compounds that exhibit peak tailing on silica, alumina (neutral or basic) or a polymer-based stationary phase can be a suitable alternative.[2]

Mobile Phase Selection:

  • A gradient elution is typically most effective.

  • Common solvent systems include hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone.[1]

  • To mitigate peak tailing of the basic pyridine moiety, a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonium hydroxide, can be added to the mobile phase.

Procedure:

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a polar solvent (e.g., DCM or MeOH), adding silica gel, and evaporating the solvent. This generally provides better separation than direct liquid injection.

  • Column Packing: Pack a glass column with silica gel using the initial, least polar mobile phase composition.

  • Loading and Elution: Carefully load the adsorbed sample onto the top of the column. Begin elution with the starting mobile phase, gradually increasing the polarity of the solvent system to elute the product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 4: Recrystallization

If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity and obtain a crystalline product.

Procedure:

  • Solvent Screening: Test the solubility of the purified solid in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, heptane) at room temperature and at elevated temperatures to find a suitable single-solvent or solvent-antisolvent system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Data Presentation

The following table summarizes typical outcomes for a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide, followed by the described purification protocols.

StepMethodTypical Yield (%)Typical Purity (%)Key Impurities Removed
Crude Product Aqueous Workup85-9570-85Inorganic salts, reaction base
Intermediate Purity Basic Wash + Aqueous Workup80-9080-90Unreacted boronic acid, boroxine
High Purity Flash Column Chromatography65-80>98Homocoupled byproducts, isomers, trace impurities
Final Product Recrystallization60-75>99.5Amorphous material, closely-related impurities

Note: Yields and purities are representative and will vary depending on the specific substrates, reaction conditions, and scale.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the post-reaction workup and purification of products from this compound.

G start Completed Reaction Mixture workup Aqueous Workup (EtOAc/Water/Brine) start->workup Quench & Dilute crude Crude Product workup->crude Concentrate basic_wash Basic Wash (aq. NaOH) to Remove Boronic Acid crude->basic_wash chromatography Flash Column Chromatography (e.g., SiO2, DCM/MeOH) basic_wash->chromatography Dry & Concentrate pure_solid Purified Solid Product chromatography->pure_solid If Solid pure_oil Purified Oily Product chromatography->pure_oil If Oil recrystallization Recrystallization pure_solid->recrystallization final_product Final Crystalline Product (>99.5% Purity) recrystallization->final_product Filter & Dry

Caption: Workflow for product isolation and purification.

This document provides a comprehensive guide for the successful workup and purification of compounds synthesized using this compound. Adherence to these protocols will enable researchers to obtain their target molecules with the high degree of purity required for subsequent applications in research and development.

References

Troubleshooting & Optimization

Improving yield in Suzuki reactions with (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Reactions. This guide provides troubleshooting advice and frequently asked questions to help you improve yields and overcome common challenges when using (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.

Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the first things I should check?

A1: Low yields in Suzuki couplings involving pyridine boronic acids are a common issue, often stemming from a few key areas.[1] Start by assessing the following critical parameters:

  • Catalyst Activity and Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1] Ensure your palladium source and ligand are active and consider using a fresh batch.[2] Oxygen can also lead to catalyst decomposition and promote unwanted side reactions like homocoupling.[2]

  • Reagent Purity & Stability : Boronic acids, especially heteroaromatic ones, can degrade over time or be prone to side reactions like protodeboronation.[2][3] Use fresh, high-purity this compound.

  • Reaction Conditions : The choice of base, solvent, and temperature is crucial and highly interdependent.[2] Ensure solvents are properly degassed to remove oxygen and that the reaction is run under a fully inert atmosphere (Argon or Nitrogen).[2][4]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly when using heteroaryl boronic acids in the presence of a proton source like water.[1][2] Here are several strategies to minimize it:

  • Use Anhydrous Conditions : Since water is the primary proton source for this side reaction, switching to anhydrous solvents can significantly reduce protodeboronation.[1][2]

  • Select a Milder Base : Strong bases in aqueous media can accelerate the cleavage of the C-B bond.[2] Consider using weaker bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2]

  • Modify the Boronic Acid : For particularly challenging cases, consider converting the boronic acid to a more stable derivative in situ or prior to the reaction. Boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts are more robust alternatives to the free boronic acid.[1][3][5]

Q3: My reaction is producing a significant amount of homocoupled (bipyridyl) byproduct. What causes this and how can I reduce it?

A3: Homocoupling of the boronic acid reagent is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[1][2] To minimize this side product:

  • Thoroughly Degas Solvents : Ensure all solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]

  • Maintain an Inert Atmosphere : Run the entire reaction under a strict inert atmosphere to prevent oxygen from entering the system.[2]

  • Optimize Catalyst and Ligand : Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.

Q4: The reaction seems sluggish or stalls completely. What adjustments can I make?

A4: A stalled reaction often points to catalyst deactivation or suboptimal reaction parameters.

  • Optimize Ligand Selection : The nitrogen on the pyridine ring can inhibit the palladium catalyst.[1] Employing bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), can stabilize the active palladium species, prevent pyridine coordination, and improve reaction rates.[1][6]

  • Increase Catalyst Loading : For challenging couplings, a higher catalyst loading (e.g., increasing from 1-2 mol% to 5 mol%) may be beneficial to overcome slow turnover or partial deactivation.[1][7]

  • Adjust Temperature : While many Suzuki couplings require heat (typically 80-110 °C), excessively high temperatures can cause catalyst decomposition.[3] If you suspect this is an issue, try running the reaction at a slightly lower temperature for a longer period.

Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand combination is best for coupling this compound?

A1: There is no single universal catalyst system, but for challenging heteroaryl couplings, catalysts composed of palladium and bulky, electron-rich dialkylbiarylphosphino ligands are highly effective.[6] Systems like Pd₂(dba)₃ with XPhos or SPhos, or pre-formed palladacycles like XPhos Pd G3, are excellent starting points as they are designed to resist catalyst inhibition by nitrogen-containing heterocycles.[1][2]

Q2: What is the role of the base, and how do I choose the right one?

A2: The base plays a critical role in the Suzuki reaction. It activates the boronic acid by forming a boronate species, which facilitates the crucial transmetallation step in the catalytic cycle.[8] The choice of base depends on the substrates and solvent system.

  • Potassium Phosphate (K₃PO₄) : A strong base often used with anhydrous solvents. It can be very effective but may require a trace of water to function optimally.[1][9]

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Commonly used in aqueous solvent mixtures (e.g., dioxane/water, THF/water).[10][11]

  • Potassium Fluoride (KF) : A milder, non-hydroxide base that can be effective in preventing protodeboronation.[1][2]

Q3: Should I use the boronic acid directly or convert it to an ester or trifluoroborate salt?

A3: While the boronic acid can be used directly, 3-pyridylboronic acids can be prone to instability.[11] If you are facing issues with protodeboronation or low yields, converting the boronic acid to a more robust derivative is a highly recommended strategy.

  • Pinacol Esters : Can be easily prepared and are generally more stable and soluble.[12]

  • Potassium Trifluoroborates (BF₃K) : These salts are highly stable, crystalline solids that are easy to handle and often provide excellent results.[5]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different catalysts, ligands, and bases on the yield of a model Suzuki-Miyaura reaction between a generic 3-pyridylboronic acid and an aryl bromide, based on trends reported in the literature.[6][10][13]

Table 1: Effect of Reaction Parameters on a Model Pyridyl-Aryl Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O10045-65
2PdCl₂(dppf) (3)-K₂CO₃ (3)MeCN/H₂O8050-70
3Pd₂(dba)₃ (1.5)SPhos (3.5)K₃PO₄ (2)Toluene10085-95
4Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane110>90
5Pd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2)THF80>90

Note: Yields are representative and can vary significantly based on the specific aryl halide and other reaction conditions.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound using a Buchwald Ligand/Precatalyst

This protocol is a general guideline and may require optimization.

  • Vessel Preparation : To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[2]

  • Inert Atmosphere : Seal the vessel with a septum cap and thoroughly purge with Argon or Nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[2]

  • Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[2]

  • Solvent Addition : Add the degassed anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.[14]

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously.[3][14]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[2]

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Visualizations

experimental_workflow prep Reagent Preparation (Aryl Halide, Boronic Acid, Base) setup Vessel Setup & Inerting (Oven-dried flask, Ar/N₂ purge) prep->setup add_solids Add Solids (Substrates, Base, Catalyst) setup->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent react Reaction (Heating & Stirring) add_solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor Periodically monitor->react Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_suzuki problem Low / No Yield cause1 Catalyst Inhibition / Deactivation problem->cause1 cause2 Protodeboronation problem->cause2 cause3 Poor Reagent Quality / Stability problem->cause3 cause4 Suboptimal Conditions problem->cause4 sol1a Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) cause1->sol1a sol1b Increase Catalyst Loading cause1->sol1b sol1c Ensure Rigorous Inert Atmosphere cause1->sol1c sol2a Use Anhydrous Solvents cause2->sol2a sol2b Switch to Milder Base (KF) cause2->sol2b sol2c Use Boronate Ester or Trifluoroborate Salt cause2->sol2c sol3a Use Fresh Boronic Acid cause3->sol3a sol3b Verify Purity of Aryl Halide cause3->sol3b sol4a Screen Different Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) cause4->sol4a sol4b Optimize Temperature & Reaction Time cause4->sol4b

Caption: A troubleshooting guide for low-yield Suzuki-Miyaura reactions.

References

Side reactions and byproducts of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with this compound?

A1: The two primary side reactions to be aware of are protodeboronation and boroxine formation.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. For this compound, this is generally a slow process. As a 3-pyridyl boronic acid, it is significantly more stable towards protodeboronation than 2-pyridyl analogues.

  • Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines. This is an equilibrium process influenced by factors such as solvent, concentration, and temperature. The formation of boroxine is not necessarily detrimental to reactivity in Suzuki-Miyaura coupling, as it can serve as a stable precursor to the active boronic acid.

Q2: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?

A2: While this compound is relatively stable, minimizing the risk of protodeboronation is good practice. Consider the following:

  • Choice of Base: Use non-hydroxide bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Reaction Temperature: Avoid unnecessarily high temperatures. Lowering the temperature can disfavor the protodeboronation side reaction.

  • Anhydrous Conditions: While Suzuki couplings can often tolerate some water, using anhydrous solvents (e.g., dioxane, toluene, THF) can help minimize protodeboronation.[1]

  • Catalyst System: Employ a highly active palladium catalyst and ligand system to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.

Q3: I see a mixture of my boronic acid and another species by NMR. What is it likely to be?

A3: You are likely observing the equilibrium between the monomeric boronic acid and its corresponding trimeric boroxine. This is a common characteristic of boronic acids. The equilibrium can be shifted by changing the solvent or by the presence of water. ¹H and ¹¹B NMR are excellent tools for characterizing this equilibrium.

Q4: My Suzuki-Miyaura coupling reaction is not working or giving low yields. What should I troubleshoot?

A4: If you are experiencing issues with your coupling reaction, consider the following troubleshooting steps:

  • Reagent Quality:

    • Boronic Acid: Confirm the purity of your this compound via NMR. Impurities or significant boroxine formation (if stored improperly) could affect reactivity.

    • Palladium Catalyst: Ensure your palladium source and ligand are active. Consider using a pre-catalyst for more reliable initiation.

    • Aryl Halide: Verify the purity and integrity of your coupling partner.

  • Reaction Conditions:

    • Degassing: Ensure your solvent is thoroughly degassed to prevent oxygen from deactivating the catalyst and promoting homocoupling of the boronic acid.[2]

    • Base: The choice and quality of the base are critical. Ensure it is finely ground and anhydrous if required.

    • Solvent: The solvent system can significantly impact the reaction. Common choices include dioxane/water, toluene/water, or DME.

  • Monitoring the Reaction: Track the progress of the reaction using TLC, LC-MS, or GC-MS to determine if the starting materials are being consumed and to identify any major byproducts.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no yield of coupled product; starting materials largely unreacted. 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Inappropriate base or solvent.1. Use a fresh source of palladium catalyst and ligand. Consider a more active pre-catalyst. 2. Thoroughly degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[2] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).
Protodeboronation of this compound observed. 1. Reaction temperature is too high. 2. Use of a strong hydroxide base. 3. Slow oxidative addition of the aryl halide.1. Lower the reaction temperature. 2. Switch to a weaker, non-hydroxide base. 3. Use a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands) to accelerate the oxidative addition step.[1]
Homocoupling of the boronic acid is a major byproduct. 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) source without a proper reductant.1. Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere. 2. If using a Pd(II) pre-catalyst, the reaction conditions should facilitate its in-situ reduction to Pd(0). Alternatively, use a Pd(0) source directly.[2]
Formation of boroxine complicates reaction monitoring. Boroxine is in equilibrium with the boronic acid in solution.This is generally not a problem for the reaction itself, as the boroxine can act as a reservoir for the active monomeric boronic acid. For analytical purposes, adding a small amount of water to the NMR sample can shift the equilibrium towards the boronic acid.

Quantitative Data on Byproducts

The following table provides a general overview of potential byproducts and their typical observed ranges in Suzuki-Miyaura reactions involving heteroaryl boronic acids. The exact quantities can vary significantly based on the specific reaction conditions.

ByproductTypical Yield Range (%)Factors Promoting Formation
Protodeboronated Product (5-(hydroxymethyl)pyridine)< 5% (for 3-pyridyl)High temperature, prolonged reaction times, use of strong bases, presence of water.
Boronic Acid Homocoupling Product0 - 15%Inadequate degassing (presence of O₂), use of some Pd(II) pre-catalysts.
Aryl Halide Homocoupling Product0 - 10%High temperatures, certain ligand/catalyst combinations.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 - 1.5 equiv), and the base (e.g., K₂CO₃, 2.0 - 3.0 equiv).

  • Inert Atmosphere:

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol for Synthesis of this compound via Miyaura Borylation

This protocol is adapted from general Miyaura borylation procedures.[3][4]

  • Reaction Setup:

    • To a dry flask, add 3-bromo-5-(hydroxymethyl)pyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas.

  • Catalyst and Solvent Addition:

    • Add a palladium catalyst such as PdCl₂(dppf) (2-3 mol%) and anhydrous 1,4-dioxane.

  • Reaction:

    • Heat the mixture at 80-90 °C for several hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Hydrolysis:

    • After completion, cool the reaction to room temperature.

    • The resulting boronate ester can often be used directly in subsequent Suzuki-Miyaura couplings after a simple filtration and solvent removal.

    • For isolation of the boronic acid, the crude boronate ester is subjected to hydrolysis, for example, by treatment with an aqueous acid (e.g., HCl) followed by extraction and purification.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 boronic_acid (HO)₂B-R² boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions boronic_acid This compound protodeboronation Protodeboronation boronic_acid->protodeboronation + H₂O (slow for 3-pyridyl) boroxine_formation Boroxine Formation (Dehydration) boronic_acid->boroxine_formation - 3 H₂O (reversible) protodeboronated_product 5-(Hydroxymethyl)pyridine protodeboronation->protodeboronated_product boroxine Trimeric Boroxine boroxine_formation->boroxine boroxine->boroxine_formation + 3 H₂O

Caption: Key side reactions of this compound.

References

Troubleshooting protodeboronation of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-(Hydroxymethyl)pyridin-3-yl)boronic acid. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This converts your valuable pyridineboronic acid into 5-(hydroxymethyl)pyridine, a byproduct that cannot participate in the desired cross-coupling reaction. This consumption of the starting material leads to reduced yields of the target molecule and can complicate the purification process.[2] While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, they are still susceptible to this decomposition pathway, especially under the basic and often aqueous conditions of Suzuki-Miyaura coupling.

Q2: How can I detect if protodeboronation is occurring in my reaction?

A2: The most direct way to identify protodeboronation is by analyzing the crude reaction mixture using methods like LC-MS, GC-MS, or NMR spectroscopy. You should look for a byproduct with a mass corresponding to the deboronated starting material, 5-(hydroxymethyl)pyridine. Its presence, coupled with a lower-than-expected yield of your desired product and unreacted aryl halide, is a strong indicator that protodeboronation is a significant competing reaction.[2]

Q3: What are the primary factors that promote the protodeboronation of pyridinylboronic acids?

A3: Several factors can accelerate protodeboronation:

  • pH and Base: The reaction is often accelerated under basic conditions, which are required for the Suzuki-Miyaura reaction. The base promotes the formation of the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which is more prone to protonolysis.[3][4]

  • Temperature: Higher reaction temperatures increase the rate of most reactions, including the undesired protodeboronation.[5]

  • Presence of Water: Water is a common proton source for this side reaction. While often used as a co-solvent in Suzuki couplings, its presence can be detrimental.

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.

  • Substrate Electronics: The electronic properties of the aryl group influence stability. While the hydroxymethyl group's specific impact isn't extensively documented, substituent effects are a known factor in boronic acid stability.[6][7]

Q4: Is this compound considered particularly unstable?

A4: 3-Pyridylboronic acids are known to be significantly more stable than 2-pyridylboronic acids. Studies have shown that under specific basic conditions (pH 12, 70 °C), the half-life for protodeboronation of 3-pyridyl and 4-pyridyl boronic acids can be greater than one week, whereas 2-pyridylboronic acid degrades rapidly. However, "stable" is relative, and under challenging Suzuki-Miyaura conditions (e.g., high temperature, strong base), protodeboronation can still become a yield-limiting side reaction.

Troubleshooting Guide: High Protodeboronation Observed

Problem: My reaction shows a low yield of the desired coupled product and a significant amount of the 5-(hydroxymethyl)pyridine byproduct.

Below is a step-by-step guide to troubleshoot and mitigate this issue.

Troubleshooting Workflow

troubleshooting_workflow start High Protodeboronation Observed check_base Step 1: Evaluate Base start->check_base check_conditions Step 2: Modify Reaction Conditions check_base->check_conditions Is protodeboronation still significant? solution Improved Yield, Reduced Byproduct check_base->solution Issue Resolved sub_base1 Use milder inorganic base (K3PO4, K2CO3, CsF) check_base->sub_base1 Action check_boron_source Step 3: Change Boron Reagent check_conditions->check_boron_source Is protodeboronation still significant? check_conditions->solution Issue Resolved sub_cond1 Lower reaction temperature (e.g., from 100°C to 80°C) check_conditions->sub_cond1 Action sub_cond2 Switch to anhydrous solvent (e.g., Dioxane, Toluene, THF) check_conditions->sub_cond2 Action check_catalyst Step 4: Optimize Catalyst System check_boron_source->check_catalyst Is protodeboronation still significant? check_boron_source->solution Issue Resolved sub_boron1 Use a boronic ester (e.g., pinacol or MIDA ester) check_boron_source->sub_boron1 Action check_catalyst->solution Issue Resolved sub_cat1 Increase catalyst/ligand loading or switch to a more active system (e.g., Buchwald precatalysts) check_catalyst->sub_cat1 Action sub_base1->check_conditions sub_cond1->check_boron_source sub_cond2->check_boron_source sub_boron1->check_catalyst sub_cat1->solution

Caption: A decision tree for troubleshooting protodeboronation.

Step 1: Evaluate and Change the Base

The choice of base is critical. Strong bases, especially in the presence of water, can significantly accelerate protodeboronation.

  • Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases. Finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points. Cesium fluoride (CsF) can also be effective, particularly under anhydrous conditions.

BaseTypical ConditionsRelative Rate of ProtodeboronationComments
NaOH, KOHAqueous solvents (e.g., H₂O)HighOften too harsh for sensitive boronic acids, leading to rapid decomposition.
K₂CO₃, Cs₂CO₃Aqueous or anhydrousModerateA good general-purpose choice offering a balance between reactivity and minimizing side reactions.
K₃PO₄Anhydrous or aqueousModerate to LowOften provides excellent results, particularly with challenging substrates.
CsF, KFAnhydrous solvents (e.g., THF, Dioxane)LowFluoride ions can act as both a base and an activator for the boronic acid, often under milder conditions.

Table 1: Influence of Base Selection on Protodeboronation. Data is generalized from literature on arylboronic acids.

Step 2: Modify Reaction Conditions (Solvent and Temperature)
  • Recommendation 1: Switch to Anhydrous Conditions. Since water is the primary proton source for protodeboronation, removing it can dramatically suppress the side reaction. Use anhydrous solvents like 1,4-dioxane, toluene, or THF. Ensure all reagents and glassware are thoroughly dried.

  • Recommendation 2: Lower the Reaction Temperature. High temperatures accelerate both the desired reaction and the undesired protodeboronation. Determine the lowest temperature at which the Suzuki-Miyaura coupling proceeds at a reasonable rate. It is often better to run the reaction for a longer time at a lower temperature (e.g., 80 °C) than for a shorter time at a very high temperature (e.g., >100 °C).[5]

Step 3: Use a More Stable Boron Reagent

If modifying the base and conditions is insufficient, the boronic acid itself can be protected. Boronic esters are generally more stable to protodeboronation and act as "slow-release" sources of the active boronic acid under the reaction conditions.

  • Recommendation: Convert the this compound to its corresponding pinacol ester or MIDA (N-methyliminodiacetic acid) boronate. These derivatives exhibit enhanced stability and can lead to significantly higher yields in problematic couplings.

Competing Suzuki Coupling vs. Protodeboronation Pathways

competing_pathways ArBOH2 This compound (Ar-B(OH)2) Suzuki_Cycle Suzuki-Miyaura Cycle ArBOH2->Suzuki_Cycle Transmetalation Protodeboronation_Pathway Protodeboronation ArBOH2->Protodeboronation_Pathway Protonolysis ArPdLX Ar'-Pd(II)-L-X ArPdLX->Suzuki_Cycle Base Base (e.g., K2CO3) Base->Suzuki_Cycle Activation Base->Protodeboronation_Pathway Activation H2O Proton Source (H2O) H2O->Protodeboronation_Pathway Desired_Product Desired Product (Ar-Ar') Suzuki_Cycle->Desired_Product Reductive Elimination Byproduct Byproduct (Ar-H) Protodeboronation_Pathway->Byproduct C-B Cleavage

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for Suzuki-Miyaura cross-coupling reactions involving (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for couplings with this compound?

A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly active catalyst systems, such as those employing Buchwald or PEPPSI precatalysts, and under optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging coupling partners, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like heteroaryl boronic acids, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[1] These ligands can promote the difficult oxidative addition and reductive elimination steps and may allow for a lower catalyst loading compared to less effective ligands like triphenylphosphine. When using modern palladacycle precatalysts, which come pre-ligated, the choice of the specific precatalyst (e.g., XPhos Pd G3) dictates the ligand environment.

Q3: Can the hydroxymethyl group on the pyridine ring interfere with the reaction?

A3: Yes, the hydroxymethyl group, and the pyridine nitrogen itself, can potentially interfere with the catalytic cycle. The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] Additionally, substrates containing alcohol functional groups can sometimes be poor coupling partners, possibly due to coordination with the palladium catalyst.[3] This can necessitate a higher catalyst loading or the use of more robust catalyst systems.

Q4: My boronic acid appears to be degrading during the reaction. What can I do?

A4: this compound, like many heteroaryl boronic acids, can be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[1] This is often exacerbated by the presence of water and base. To mitigate this, consider using the more stable pinacol ester or a trifluoroborate salt derivative of the boronic acid.[1] Alternatively, using anhydrous reaction conditions or a milder base like potassium fluoride (KF) may also help.

Q5: Is it necessary to run the reaction under an inert atmosphere?

A5: Yes, it is highly recommended to perform Suzuki-Miyaura couplings under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the oxidative degradation of phosphine ligands and the palladium catalyst, as well as promote the unwanted homocoupling of the boronic acid.[4] Thoroughly degassing all solvents and reagents is a critical step for achieving reproducible and high-yielding reactions.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inactive Catalyst: The palladium catalyst may be old, oxidized, or from a bad batch.Use a fresh batch of catalyst or a more air- and moisture-stable precatalyst like a Buchwald G3 palladacycle.[2][4]
Insufficient Catalyst Loading: The catalyst loading may be too low for the specific substrates.Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[5]
Inappropriate Ligand: The chosen ligand may not be suitable for this specific coupling.Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1]
Protodeboronation of Boronic Acid: The boronic acid is degrading faster than it is coupling.Use the corresponding pinacol ester or trifluoroborate salt, which are generally more stable.[1] Minimize water content and consider a milder base.
Catalyst Inhibition: The pyridine nitrogen or the hydroxymethyl group is coordinating to the palladium and inhibiting catalysis.Switch to a more robust catalyst system with bulky ligands that can sterically shield the metal center.[1]
Reaction Stalls / Incomplete Conversion Catalyst Decomposition: The catalyst is degrading over the course of the reaction.A lower reaction temperature may improve catalyst stability. Consider a catalyst system known for high stability.
Suboptimal Base: The base may not be strong enough or may be causing side reactions.Screen different bases. Potassium phosphate (K₃PO₄) is often effective for challenging couplings.[1] Other options include K₂CO₃, Cs₂CO₃, and KF.
Formation of Byproducts Homocoupling of Boronic Acid: Oxygen in the reaction mixture can promote the self-coupling of the boronic acid.Ensure the reaction is rigorously degassed and run under a strict inert atmosphere.[4]
Dehalogenation of the Coupling Partner: The halide on the coupling partner is being replaced by a hydrogen atom.This can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature.

Data Presentation

Table 1: Typical Catalyst Loading and Conditions for Suzuki-Miyaura Coupling of this compound

Parameter Recommended Range Notes
Palladium Catalyst 0.5 - 5 mol%Start with 2 mol% for initial trials. Modern precatalysts (e.g., Buchwald G3) often allow for lower loadings (0.5-1 mol%).[6]
Ligand XPhos, SPhos, RuPhosTypically used in a 1:1 or 2:1 ligand-to-palladium ratio if not using a precatalyst.
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0 - 3.0 equivalents. K₃PO₄ is often a good choice for challenging couplings.[1]
Solvent Dioxane/H₂O, THF/H₂O, Toluene/H₂ORatios of 4:1 to 10:1 are common. Anhydrous solvents can be used with anhydrous bases to minimize protodeboronation.
Temperature 60 - 110 °CHigher temperatures may be required for less reactive coupling partners (e.g., aryl chlorides).[6]

Table 2: Comparison of Catalyst Systems for Heteroaryl Suzuki Couplings

Catalyst System Typical Loading (mol%) Advantages Considerations
Pd(OAc)₂ / PPh₃2 - 5Inexpensive and readily available.Often less effective for challenging heteroaryl couplings; may require higher temperatures and loadings.
Pd₂(dba)₃ / Buchwald Ligand1 - 3High activity for a broad range of substrates, including heteroaryls.Ligands can be expensive.
Buchwald G3 Palladacycles0.5 - 2Air- and moisture-stable, highly active, and reproducible.[2]Higher initial cost compared to simple palladium salts.
PEPPSI-type Catalysts1 - 3Air- and moisture-stable, effective for a range of substrates.[2]Performance can be substrate-dependent.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (or its pinacol ester, 1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere:

    • Seal the tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, starting at 2 mol%).

  • Solvent Addition:

    • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction:

    • Place the sealed reaction tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup:

    • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation [R-B(OR)2OH]⁻ Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Boronic_Acid (HOCH2)Py-B(OH)2 Boronate [(HOCH2)Py-B(OH)3]⁻ Boronic_Acid->Boronate + Base Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetalation Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle, including the initial activation of the boronic acid by a base.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and loading sufficient (1-5 mol%)? Start->Check_Catalyst Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading No Check_Boronic_Acid Is protodeboronation occurring? Check_Catalyst->Check_Boronic_Acid Yes Increase_Loading->Check_Boronic_Acid Use_Ester Use Pinacol Ester or Trifluoroborate Salt Check_Boronic_Acid->Use_Ester Yes Check_Ligand_Base Are ligand and base optimal? Check_Boronic_Acid->Check_Ligand_Base No Use_Ester->Check_Ligand_Base Screen_Conditions Screen Bulky Ligands (e.g., XPhos) and Bases (e.g., K3PO4) Check_Ligand_Base->Screen_Conditions No Check_Atmosphere Is the reaction under a strict inert atmosphere? Check_Ligand_Base->Check_Atmosphere Yes Screen_Conditions->Check_Atmosphere Degas_Reagents Thoroughly Degas Solvents and Reagents Check_Atmosphere->Degas_Reagents No Success Improved Yield Check_Atmosphere->Success Yes Degas_Reagents->Success

Caption: A troubleshooting workflow for optimizing low-yielding Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of (5-(Hydroxymethyl)pyridin-3-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (5-(hydroxymethyl)pyridin-3-yl)boronic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the purification of this important class of compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue Potential Cause Recommended Solution
Low Yield After Purification Protodeborylation: Cleavage of the C-B bond during purification steps (e.g., chromatography, acidic/basic workup).[1][2]- Avoid prolonged exposure to strong acids or bases. - Use buffered aqueous solutions during extractions. - Minimize heating during solvent evaporation.
Decomposition on Silica Gel: The compound may be degrading on standard silica gel during column chromatography.[2][3][4]- Consider using deactivated silica gel (e.g., treated with a base like triethylamine). - Reverse-phase chromatography (C18) can be a good alternative.[2][3] - Explore other purification techniques like recrystallization or adduct formation.
Formation of Water-Soluble Byproducts: The hydroxymethyl group and the boronic acid moiety increase polarity, potentially leading to loss in aqueous layers during workup.- Saturate the aqueous phase with NaCl to decrease the solubility of the product before extraction. - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol.
Product Contains Impurities After Purification Incomplete Reaction: The preceding synthetic step did not go to completion.- Monitor the reaction progress carefully using TLC or LC-MS to ensure full conversion of starting materials. - Optimize the reaction conditions (e.g., temperature, reaction time, catalyst loading).
Formation of Boroxine: The boronic acid has dehydrated to form its cyclic trimeric anhydride, the boroxine.[1][5][6] This is a common equilibrium for boronic acids.- The boroxine is often in equilibrium with the boronic acid in the presence of water.[5] For many applications like Suzuki coupling, the boroxine can be used directly as it converts to the active boronic acid in situ.[5] - To isolate the pure boronic acid, a final wash with a small amount of cold water or recrystallization from a solvent system containing water may be necessary.
Co-eluting Impurities: Impurities have similar polarity to the desired product, making separation by chromatography difficult.- Screen different solvent systems for chromatography to improve separation. - Consider derivatization to alter the polarity of the product or impurity before chromatography. - High-performance liquid chromatography (HPLC) may be required for high purity.[7]
Difficulty with Column Chromatography Streaking or Tailing on Silica Gel: The polar nature of the pyridine nitrogen and the boronic acid can lead to strong interactions with the silica stationary phase.[2][3]- Add a small amount of a modifier to the eluent, such as acetic acid (for acidic compounds) or triethylamine (for basic compounds). - Use a different stationary phase, such as alumina (neutral or basic) or C18 reverse-phase silica.[8]
Compound Appears Stuck on the Column: The product is not eluting from the silica gel column even with highly polar solvents.[2][3][4]- This indicates strong adsorption or decomposition. - If the compound is on the column, try flushing with a very polar solvent system containing a modifier (e.g., methanol with a small amount of acetic acid or ammonia). - In the future, avoid silica gel and opt for reverse-phase chromatography or recrystallization.
Product is an Amorphous Solid or Oil Presence of Impurities: Impurities can inhibit crystallization.- Re-purify the material using an alternative method (e.g., a different chromatographic technique or adduct formation).
Inherent Properties of the Compound: Some derivatives may not be crystalline.- Attempt to form a crystalline salt or adduct. The diethanolamine adduct is a common strategy for purifying boronic acids.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound derivatives?

A1: Common impurities include:

  • Protodeborylated product: 3-(hydroxymethyl)pyridine, resulting from the cleavage of the carbon-boron bond.[1][2]

  • Boroxine: The cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[1][5][6][9] This is often in equilibrium with the boronic acid.

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Homocoupling byproducts: Biaryl compounds formed from the coupling of two boronic acid molecules.[1]

Q2: My NMR spectrum shows more peaks than expected. Does this mean my product is impure?

A2: Not necessarily. The presence of additional signals in the NMR spectrum could be due to the equilibrium between the boronic acid and its corresponding boroxine.[4] The boroxine is a trimer and will have a different set of NMR signals. To confirm this, you can try adding a drop of D₂O to the NMR tube, which may shift the equilibrium towards the boronic acid form.

Q3: Is it better to purify the boronic acid or its pinacol ester derivative?

A3: It is often advantageous to purify the boronate ester (e.g., pinacol ester) derivative. Boronate esters are generally more stable, less polar, and more amenable to standard silica gel chromatography than the free boronic acids.[10][11] The protecting group can then be removed in a subsequent step if the free boronic acid is required.

Q4: How can I improve the stability of my this compound derivative during storage?

A4: To enhance stability, store the compound in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Boronic acids are susceptible to oxidation and degradation in the presence of moisture and air.[12] Storing as a more stable derivative, such as a pinacol ester, is also a good strategy.[10][11]

Q5: Can I use normal phase silica gel chromatography for purification?

A5: While it can be challenging, it is sometimes possible. Boronic acids often stick to or decompose on silica gel.[2][3][4] If you must use normal phase chromatography, consider using deactivated silica or adding a modifier to your eluent. However, reverse-phase chromatography (C18) is often a more reliable choice.[2][3]

Experimental Protocols

Protocol 1: Purification via Diethanolamine Adduct Formation

This protocol is useful for purifying boronic acids that are difficult to crystallize or purify by chromatography.[2][3][4]

  • Dissolution: Dissolve the crude this compound derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Adduct Formation: Add diethanolamine (1.0-1.2 equivalents) dropwise to the solution while stirring.

  • Precipitation: The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution. If precipitation is slow, cooling the mixture may help.

  • Isolation: Collect the solid adduct by filtration and wash it with a small amount of cold solvent.

  • Liberation of Free Boronic Acid: To recover the purified boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl). Stir vigorously until the solid dissolves.

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified boronic acid.

Protocol 2: Reverse-Phase Flash Chromatography

This method is often more successful than normal phase chromatography for polar boronic acids.

  • Column Selection: Choose a C18 reverse-phase flash column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol, acetonitrile, or a mixture with water.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile in water or methanol in water. A modifier, such as 0.1% formic acid or trifluoroacetic acid, can be added to improve peak shape, but be mindful of the potential for protodeborylation.

  • Elution: Load the sample onto the column and begin the elution with a low percentage of the organic solvent, gradually increasing the concentration to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions. Removing water from the fractions can be challenging. Lyophilization (freeze-drying) is an effective but time-consuming method.[2][3] Alternatively, the bulk of the organic solvent can be removed by rotary evaporation, followed by extraction of the product into an organic solvent if it is sufficiently soluble.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_chrom_options Chromatography Types cluster_adduct_options Adduct Details cluster_end Final Product crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization chromatography Chromatography crude_product->chromatography adduct_formation Adduct Formation crude_product->adduct_formation pure_product Purified Product recrystallization->pure_product normal_phase Normal Phase (Silica) chromatography->normal_phase reverse_phase Reverse Phase (C18) chromatography->reverse_phase dea_adduct Diethanolamine Adduct adduct_formation->dea_adduct normal_phase->pure_product reverse_phase->pure_product liberation Liberation of Boronic Acid dea_adduct->liberation liberation->pure_product

Caption: Purification workflow for this compound derivatives.

signaling_pathway boronic_acid Boronic Acid R-B(OH)₂ boroxine Boroxine (RBO)₃ boronic_acid->boroxine Dehydration (-3 H₂O) boroxine->boronic_acid Hydrolysis (+3 H₂O) water 3 H₂O

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

References

Stability issues of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid in chemical reactions, with a primary focus on Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

Researchers may encounter several common issues when using this compound. This guide offers solutions to frequently observed problems such as low or no product yield and the presence of impurities.

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

Low or non-existent yields in Suzuki-Miyaura reactions can stem from several factors, including the quality of the boronic acid, catalyst deactivation, or suboptimal reaction conditions.

Potential CauseRecommended Solution
Degradation of Boronic Acid While generally stable, prolonged storage at room temperature or exposure to air and moisture can lead to degradation. Store the boronic acid at 2-8°C under an inert atmosphere. Before use, it is advisable to check the purity of the boronic acid, for instance by NMR.
Catalyst Inactivity The palladium catalyst can be sensitive to air and impurities. Ensure all reagents and solvents are properly degassed. Using a pre-catalyst or adding a suitable ligand can also enhance catalyst stability and activity.
Suboptimal Base The choice and amount of base are crucial. For 3-pyridylboronic acids, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base should be finely powdered to ensure maximum reactivity. The presence of water is often necessary for the reaction to proceed, but excess water can promote side reactions.
Incorrect Solvent A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio of the solvents can significantly impact the reaction outcome and should be optimized.
Insufficient Temperature or Reaction Time Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Reaction progress can be monitored by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Presence of Byproducts

The formation of byproducts can complicate purification and reduce the yield of the desired product. Common byproducts in Suzuki-Miyaura couplings include homocoupled products and protodeboronated starting material.

ByproductPotential CauseRecommended Solution
Homocoupling of the Boronic Acid This can be promoted by the presence of oxygen, which can alter the palladium catalyst's oxidation state. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Protodeboronation This is the replacement of the boronic acid group with a hydrogen atom. While 3-pyridylboronic acids are significantly more stable towards protodeboronation than their 2-pyridyl counterparts, it can still occur under harsh basic conditions or at elevated temperatures. Use the mildest effective base and the lowest possible temperature.[1]

Stability of this compound

ConditionStabilityNotes
Storage (Solid) GoodRecommended storage at 2-8°C under an inert atmosphere to minimize degradation from air and moisture.
Aqueous Acidic Solution GoodGenerally stable in acidic conditions.
Aqueous Basic Solution (Room Temp.) ModerateStable for several days at room temperature in the presence of a base.
Aqueous Basic Solution (High Temp.) Low to ModerateDecomposition can occur over several hours at temperatures around 90-100°C in the presence of a strong base.[2][3]
Suzuki Reaction Conditions GoodGenerally stable under typical Suzuki-Miyaura conditions. The use of milder bases (e.g., K₂CO₃) and moderate temperatures (e.g., 80-100°C) is recommended to minimize potential degradation.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It is best to store the compound as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. This will minimize degradation from exposure to air and moisture.

Q2: Is protodeboronation a significant issue with this compound?

A2: No, for 3-pyridylboronic acids, protodeboronation is generally not a major side reaction under standard Suzuki-Miyaura conditions.[1] This is in contrast to 2-pyridylboronic acids, which are much more susceptible to this decomposition pathway. However, prolonged exposure to harsh bases at high temperatures can lead to some degree of protodeboronation.

Q3: Can the hydroxymethyl group interfere with the reaction?

A3: The hydroxymethyl group is generally compatible with Suzuki-Miyaura coupling conditions. However, under very strong basic conditions, it could potentially be deprotonated, which might affect the electronic properties of the pyridine ring or lead to side reactions. It is not typically necessary to protect the hydroxymethyl group for this reaction.

Q4: What is the best palladium catalyst to use with this boronic acid?

A4: A variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts formed from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos). The optimal catalyst and ligand combination may need to be determined empirically for a specific reaction.

Q5: My reaction is not working. What are the first things I should check?

A5: First, verify the quality of your this compound and your aryl halide. Ensure that your solvents and reagents are anhydrous (if required by the specific protocol) and have been properly degassed to remove oxygen. Check that your palladium catalyst is active. Finally, review your reaction conditions (base, solvent, temperature) to ensure they are appropriate for the substrates you are using.

Experimental Protocols

Detailed Protocol for a General Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling start Reaction Failure (Low or No Product) check_reagents Check Reagent Quality (Boronic Acid, Aryl Halide) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Catalyst, Base, Solvent, Temp.) conditions_ok Conditions Appropriate? check_conditions->conditions_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No optimize_conditions Systematically Optimize Conditions (Screen Bases, Solvents, Catalysts) conditions_ok->optimize_conditions No degassing Check Inert Atmosphere/ Degassing Technique conditions_ok->degassing Yes replace_reagents->start optimize_conditions->start degassing_ok Degassing Thorough? degassing->degassing_ok improve_degassing Improve Degassing Protocol degassing_ok->improve_degassing No success Successful Reaction degassing_ok->success Yes improve_degassing->start

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

G Protodeboronation Pathway of Pyridine Boronic Acids boronic_acid This compound boronate Pyridyl Boronate Anion boronic_acid->boronate + OH⁻ transition_state Transition State boronate->transition_state proton_source Proton Source (e.g., H₂O) proton_source->transition_state product 5-(Hydroxymethyl)pyridine (Protodeboronated Product) transition_state->product boric_acid Boric Acid transition_state->boric_acid

Caption: Simplified protodeboronation pathway of pyridine boronic acids.

References

Technical Support Center: Suzuki-Miyaura Coupling with (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of homocoupling of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a significant issue?

A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other, forming a symmetrical biaryl. In the case of this compound, this results in the formation of 5,5'-bis(hydroxymethyl)-3,3'-bipyridine. This side reaction is problematic as it consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product. Furthermore, the homocoupled byproduct can have similar physical properties to the target molecule, making purification challenging.

Q2: What are the primary causes of homocoupling with this compound?

A2: The main drivers of homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a reaction pathway with two molecules of the boronic acid to generate the homocoupled product.

  • Palladium(II) Precatalysts: If a Pd(II) precatalyst is used, its slow or inefficient reduction to the active Pd(0) species can leave residual Pd(II) that promotes homocoupling.

  • Reaction Conditions: High temperatures and certain bases can accelerate the rate of homocoupling relative to the desired cross-coupling reaction.

Q3: How can the homocoupling byproduct be identified in my reaction mixture?

A3: The homocoupling of this compound results in 5,5'-bis(hydroxymethyl)-3,3'-bipyridine. This symmetrical dimer can typically be identified using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The byproduct will appear as a distinct spot, often with a different polarity compared to the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will show a peak with the corresponding mass of the homocoupled product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show characteristic signals for the symmetrical bipyridine structure.

Q4: Is protodeboronation a concern with this compound, and how does it relate to homocoupling?

A4: Yes, protodeboronation, the cleavage of the C-B bond by a proton source to replace the boronic acid group with a hydrogen atom, is a common side reaction for pyridylboronic acids. This is due to the electron-deficient nature of the pyridine ring. While distinct from homocoupling, both are undesired side reactions that consume the boronic acid. Conditions that favor protodeboronation, such as the presence of water and high temperatures, can also impact the overall efficiency of the desired cross-coupling reaction. Minimizing protodeboronation often involves using milder bases, anhydrous solvents, or more stable boronic acid derivatives like pinacol esters.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions with this compound.

Problem 1: Significant Formation of Homocoupling Byproduct
  • Potential Cause: Presence of dissolved oxygen in the reaction mixture.

    • Solution: Implement rigorous degassing of all solvents and the reaction vessel. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using the freeze-pump-thaw technique (at least three cycles). Maintain a positive pressure of an inert gas throughout the reaction.

  • Potential Cause: Inappropriate choice of palladium catalyst or ligand.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1] These ligands promote the reductive elimination step of the desired cross-coupling, making it faster than the competing homocoupling pathway. Using a pre-formed Pd(0) catalyst or a highly efficient precatalyst can also minimize the amount of Pd(II) species that lead to homocoupling.

  • Potential Cause: Suboptimal reaction temperature.

    • Solution: Lower the reaction temperature. Homocoupling can be more sensitive to higher temperatures than the desired cross-coupling. Running the reaction at the lowest temperature that provides a reasonable reaction rate can suppress the formation of the homocoupling byproduct.[1]

  • Potential Cause: Incorrect base or solvent system.

    • Solution: The choice of base and solvent is critical. For pyridylboronic acids, weaker bases like K3PO4 or K2CO3 are often preferred over stronger bases like NaOH or NaOEt. Aprotic solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base, are commonly used.[1] An excessive amount of water can sometimes promote homocoupling.

Problem 2: Low Yield and Presence of 5-(Hydroxymethyl)pyridine
  • Potential Cause: Instability of the boronic acid leading to protodeboronation.

    • Solution: Convert the this compound to a more stable derivative, such as its pinacol ester or a MIDA boronate. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid in situ during the reaction, which can improve the yield of the desired product.

Data Presentation: Strategies to Minimize Homocoupling

The following tables summarize the impact of different reaction parameters on the yield of the desired cross-coupled product versus the homocoupling byproduct. The data is representative for a typical Suzuki-Miyaura coupling of a pyridylboronic acid with an aryl bromide.

Table 1: Effect of Palladium Ligand on Product Distribution

LigandDesired Product Yield (%)Homocoupling Yield (%)
PPh36525
SPhos92<5
XPhos95<3
None4045

Reaction conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), Pd2(dba)3 (2 mol%), Ligand (4 mol%), K3PO4 (2.0 equiv), Dioxane/H2O (10:1), 80 °C, 12 h, under Argon.

Table 2: Influence of Base and Solvent on Homocoupling

BaseSolventDesired Product Yield (%)Homocoupling Yield (%)
K3PO4Dioxane/H2O (10:1)92<5
Na2CO3DME/H2O (4:1)8510
Cs2CO3Toluene/H2O (10:1)888
NaOHEthanol/H2O (3:1)5530

Reaction conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), Pd(PPh3)4 (5 mol%), 80 °C, 12 h, under Argon.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • This compound (1.2 equivalents)

    • Aryl halide (1.0 equivalent)

    • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Base (e.g., K3PO4, 2.0 equivalents)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the this compound, the aryl halide, and the base.

    • Seal the vessel and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen.

    • Add the palladium precatalyst under a positive flow of the inert gas.

    • Add the degassed solvent via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.

  • Reaction and Workup:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester

  • Reagent Preparation:

    • This compound (1.0 equivalent)

    • Pinacol (1.1 equivalents)

    • Anhydrous toluene

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the this compound and pinacol in toluene.

    • Heat the mixture to reflux and allow the water to be removed azeotropically.

  • Workup and Isolation:

    • Once the reaction is complete (typically monitored by the cessation of water collection), cool the mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • The resulting solid can often be used without further purification. If necessary, it can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Troubleshooting_Homocoupling start Significant Homocoupling Byproduct Observed cause1 Potential Cause: Oxygen Contamination start->cause1 cause2 Potential Cause: Suboptimal Catalyst/Ligand start->cause2 cause3 Potential Cause: High Reaction Temperature start->cause3 cause4 Potential Cause: Inappropriate Base/Solvent start->cause4 solution1 Solution: Rigorous Degassing (Inert Gas Purge, Freeze-Pump-Thaw) cause1->solution1 solution2 Solution: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) cause2->solution2 solution3 Solution: Lower Reaction Temperature cause3->solution3 solution4 Solution: Screen Weaker Bases (K3PO4) and Aprotic Solvents cause4->solution4

Caption: Troubleshooting workflow for addressing homocoupling.

Suzuki_Cycle_with_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Pd(II)X2 Pd(II)X2 Pd(0)L2->Pd(II)X2 Oxidation (O2) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Ar' Desired Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination Ar'-Pd(II)(X)L2 Ar'-Pd(II)(X)L2 Pd(II)X2->Ar'-Pd(II)(X)L2 Transmetalation (Ar'-B(OH)2) Ar'-Pd(II)(Ar')L2 Ar'-Pd(II)(Ar')L2 Ar'-Pd(II)(X)L2->Ar'-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar'-Ar' Homocoupling Product Ar'-Pd(II)(Ar')L2->Ar'-Ar' Pd(0)L2_side Pd(0)L2 Ar'-Ar'->Pd(0)L2_side Reductive Elimination

Caption: Catalytic cycles showing desired coupling and homocoupling.

Boronic_Acid_Instability boronic_acid This compound instability Inherent Instability (especially with H2O, heat) boronic_acid->instability protodeboronation Protodeboronation (Yields 5-(Hydroxymethyl)pyridine) instability->protodeboronation low_yield Low Yield of Desired Product instability->low_yield solution Solution: Use Stable Derivatives instability->solution mitigates protodeboronation->low_yield pinacol Pinacol Ester solution->pinacol mida MIDA Boronate solution->mida

References

Technical Support Center: Impact of Base and Solvent Choice on Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the selection of bases and solvents in organic synthesis, with a focus on improving reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: How does the fundamental choice of solvent impact my reaction's speed and outcome?

A1: The solvent is a critical component that can dramatically alter reaction rates and even the mechanistic pathway.[1] It does this by stabilizing or destabilizing the reactants, transition states, and products to varying degrees.[1] Solvents are generally classified by their polarity and their ability to donate hydrogen bonds:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds, allowing them to engage in hydrogen bonding. They are highly effective at solvating both cations and anions. In SN1 reactions, they are ideal because they stabilize the carbocation intermediate. However, in SN2 reactions, they can form a "cage" around the nucleophile through hydrogen bonding, which hinders its reactivity.[2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are polar but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They efficiently solvate cations but leave anions relatively "naked" and unsolvated.[2] This enhances the nucleophilicity of anions, making these solvents highly suitable for SN2 reactions.[2]

  • Nonpolar Solvents (e.g., hexane, toluene, benzene): These are typically used for reactions involving nonpolar reactants. They do not significantly solvate charged species, and their primary role is to dissolve the reactants.

Q2: What is the "leveling effect," and why should I be aware of it?

A2: The leveling effect of a solvent restricts the maximum achievable strength of an acid or a base in that solution. The strongest acid that can exist is the protonated solvent, and the strongest base is the deprotonated solvent. For instance, in water, even a superacid will be leveled to the strength of the hydronium ion (H₃O⁺), and a superbase will be leveled to the strength of the hydroxide ion (OH⁻). This is a critical consideration when a reaction requires a base stronger than the solvent's conjugate base to proceed efficiently.

Q3: How do I select an appropriate base for my reaction?

A3: The selection of a base is a multi-faceted decision that depends on several key factors:

  • Required Basicity (pKa): The base must be sufficiently strong to deprotonate the intended acid in the reaction mixture. A general rule of thumb is to choose a base whose conjugate acid has a pKa at least 2 units higher than the pKa of the acid being deprotonated.

  • Solubility: The chosen base must be at least partially soluble in the reaction solvent to be effective. Poor solubility can lead to slow or incomplete reactions.

  • Steric Hindrance: Bulky, sterically hindered bases (e.g., potassium tert-butoxide) are often non-nucleophilic and tend to favor elimination (E2) over substitution (SN2) pathways.

  • Functional Group Compatibility: The base should be inert to other functional groups present in the starting materials and products. For example, using a strong nucleophilic base like sodium hydroxide in the presence of an ester can cause saponification (hydrolysis). In such cases, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or an organic base like DBU is a better choice.[4]

Q4: My palladium-catalyzed cross-coupling reaction is failing. Could the base or solvent be the culprit?

A4: Absolutely. In palladium-catalyzed reactions like the Suzuki or Heck couplings, the base and solvent are not just passive components but active participants in the catalytic cycle. Common problems include:

  • Inappropriate Base: The base is crucial for regenerating the active Pd(0) catalyst in the Heck reaction and for facilitating the transmetalation step in the Suzuki coupling. If the base is too weak, the catalytic cycle will be slow or may shut down. If it's too strong, it can cause substrate or product degradation.

  • Poor Base Solubility: An insoluble base can lead to a heterogeneous mixture with slow reaction kinetics. Finely grinding the base or using a solvent system that improves solubility can help.

  • Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxidation. Solvents must be thoroughly degassed before use to remove dissolved oxygen.

  • Incorrect Solvent Polarity: The solvent's polarity affects the solubility of the reagents and the stability of the palladium intermediates, thereby influencing the overall reaction rate and yield. An empirical screen of different solvents is often the best approach to find optimal conditions.

Q5: What are some common side reactions caused by improper base and solvent selection in cross-coupling reactions?

A5:

  • Protodeboronation (Suzuki Coupling): This is the undesired cleavage of the C-B bond in the boronic acid starting material, often promoted by water and a strong base. Using milder bases like K₃PO₄ or KF can mitigate this issue.

  • Homocoupling: The formation of a dimer of the aryl halide or the organoboron reagent. This can be prevalent if the transmetalation step is slow or if oxygen is present in the reaction.

  • Dehalogenation: The starting aryl halide is reduced to the corresponding arene. This can occur when using alcoholic solvents, which can be deprotonated by the base to form alkoxides that act as hydride sources.

  • Hydrolysis: Sensitive functional groups like esters or nitriles can be hydrolyzed if the reaction conditions are too basic or if water is present. Using weaker bases like K₂CO₃ or Cs₂CO₃ is recommended for substrates with sensitive functional groups.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Solutions
Incorrect Solvent Choice - If the reaction involves charged intermediates (like in SN1), switch to a polar protic solvent to stabilize them. - For SN2 reactions, a polar aprotic solvent (DMF, DMSO) is often ideal as it enhances the nucleophile's reactivity.[2]
Inappropriate Base Strength - Consult a pKa table to ensure your base is strong enough to deprotonate the substrate. - If starting material decomposition is observed, switch to a milder or more sterically hindered base to reduce side reactions.
Poor Reagent Solubility - Confirm that all reactants, particularly the base, are soluble in the chosen solvent. If not, consider a different solvent, a co-solvent system, or a phase-transfer catalyst. - For solid inorganic bases, using finely powdered material and ensuring vigorous stirring can improve performance.
Catalyst Deactivation (Cross-Coupling) - Degas your solvent thoroughly via sparging with an inert gas (Ar or N₂) or by using freeze-pump-thaw cycles.[5] - The combination of a specific base and ligand can sometimes lead to an inactive palladium species. Screen a different class of base (e.g., phosphate instead of carbonate).
Issue 2: Formation of Unexpected Side Products
Potential Cause Troubleshooting Steps & Solutions
Elimination Product Dominates - Strong, sterically hindered bases (e.g., t-BuOK) strongly favor elimination. Switch to a smaller, less hindered base (e.g., Et₃N) or a weaker base (e.g., K₂CO₃). - High temperatures also favor elimination; try running the reaction at a lower temperature.
Hydrolysis of Functional Groups - Avoid strong, nucleophilic bases like NaOH or KOH. Use a non-nucleophilic inorganic base such as K₂CO₃ or Cs₂CO₃.[4] - Ensure the reaction is run under strictly anhydrous conditions if water is promoting hydrolysis.
Epimerization or Racemization - A base that is too strong can deprotonate an acidic proton at a stereocenter. Use the mildest base possible that still promotes the desired reaction and consider lowering the reaction temperature.

Data Presentation

Table 1: Quantitative Impact of Solvent on SN2 Reaction Rate

Reaction: CH₃I + Cl⁻ → CH₃Cl + I⁻

SolventTypeDielectric Constant (ε)Relative Rate
MethanolPolar Protic331
WaterPolar Protic80~10
AcetonePolar Aprotic21~1,000
AcetonitrilePolar Aprotic37~5,000
Dimethylformamide (DMF)Polar Aprotic37~10,000
Dimethyl sulfoxide (DMSO)Polar Aprotic47~15,000
This table illustrates the dramatic rate enhancement for a typical SN2 reaction when moving from polar protic to polar aprotic solvents.
Table 2: Optimization of Base and Solvent for the Heck Reaction

Reaction: 4-Bromoanisole + Acrylic Acid

EntryBase (2.0 eq.)SolventTemperature (°C)Yield (%)
1K₃PO₄Water10095
2K₂CO₃Water10088
3Et₃NWater10091
4K₃PO₄DMF10075
5K₃PO₄Toluene10045
6K₃PO₄Water8072
Data adapted from a study on a Mizoroki-Heck reaction in an aqueous medium, highlighting the superior performance of water as a solvent in this specific system.[2]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction

This is a representative protocol and may require optimization for specific substrates.[4][6]

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent (e.g., a mixture of Toluene and Water, 4:1 ratio, 5 mL).

  • Reaction Execution: Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Follow the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Preparation & Setup cluster_exec 2. Execution & Monitoring cluster_analysis 3. Analysis & Iteration start Define Reaction reagents Select Reagents & Base start->reagents solvent_select Select & Degas Solvent reagents->solvent_select conditions Set Conditions (Temp, Conc.) solvent_select->conditions run_rxn Run Reaction (Inert Atmosphere) conditions->run_rxn monitor Monitor Progress (TLC, LC-MS) run_rxn->monitor workup Quench & Workup monitor->workup isolate Isolate & Purify workup->isolate analyze Analyze Yield & Purity isolate->analyze optimize Success? analyze->optimize optimize->reagents No, Re-optimize end Final Product optimize->end Yes

Caption: A generalized workflow for reaction optimization.

Solvent_Base_Selection_Logic cluster_sub Substitution cluster_elim Elimination cluster_pd Palladium Cross-Coupling start Identify Primary Reaction Pathway sn_type SN1 or SN2? start->sn_type Substitution elim_choice Base: Strong, Sterically Hindered Solvent: Less Critical, Often Aprotic start->elim_choice Elimination pd_choice Base: Inorganic (e.g., K₂CO₃, K₃PO₄) Solvent: Degassed Aprotic (e.g., Toluene, Dioxane) start->pd_choice Cross-Coupling sn1_choice Solvent: Polar Protic Base: Weak / None sn_type->sn1_choice SN1 (Carbocation) sn2_choice Solvent: Polar Aprotic Base: Strong Nucleophile sn_type->sn2_choice SN2 (Concerted)

Caption: A decision tree for selecting base and solvent.

References

Refining reaction times and temperatures for optimal conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine reaction conditions for optimal conversion and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing reaction conversion and yield?

A1: The main factors that affect the efficiency and outcome of a chemical reaction include temperature, reaction time, concentration of reactants, the choice of solvent and catalyst, and the reaction pressure.[1][][3] Each of these parameters can significantly impact the reaction kinetics and equilibrium, thereby influencing the final product yield and purity.[4]

Q2: How does temperature affect reaction rates and selectivity?

A2: Increasing the temperature generally increases the reaction rate by providing molecules with more kinetic energy, leading to more frequent and energetic collisions.[3][5] However, excessively high temperatures can lead to the degradation of reactants or products, or promote undesirable side reactions, which reduces selectivity and overall yield.[6] Finding the optimal temperature is a critical balancing act between reaction speed and stability.[6]

Q3: What is the significance of reaction time in achieving optimal conversion?

A3: Reaction time is a crucial variable that needs to be carefully optimized.[4] Sufficient time is required for the reaction to proceed to completion. However, extending the reaction time unnecessarily can lead to the formation of byproducts or decomposition of the desired product, thus lowering the yield.[4] Monitoring the reaction progress over time is essential to determine the optimal point to stop the reaction.[6]

Q4: Can using a catalyst improve my reaction conversion?

A4: Yes, a catalyst can significantly increase the reaction rate by providing an alternative reaction pathway with a lower activation energy.[7][8] This allows the reaction to proceed faster at a given temperature. Catalysts can also improve selectivity by favoring the formation of the desired product over side products.[6]

Troubleshooting Guides

Issue 1: Low or No Conversion

Symptoms:

  • Analysis (e.g., TLC, LC-MS, GC, NMR) shows a high percentage of unreacted starting material.

  • The desired product is not observed or is present in very low quantities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Temperature Verify the reaction temperature. If the reaction is known to be slow, consider a moderate increase in temperature. For exothermic reactions, ensure adequate cooling to prevent overheating.
Insufficient Reaction Time Monitor the reaction at several time points to determine if it is progressing. The reaction may simply be slow under the current conditions.
Catalyst Inactivity If using a catalyst, ensure it is active and has been handled and stored correctly. Some catalysts are sensitive to air or moisture.[9] Consider trying a different catalyst or a higher catalyst loading.
Low Reactant Concentration Inadequate concentration of one or more reactants can slow down the reaction rate.[3] Ensure accurate measurement and stoichiometry of all reactants.
Poor Mixing In heterogeneous reactions or reactions with viscous solutions, inefficient stirring can limit the contact between reactants.[9] Ensure vigorous and consistent stirring throughout the reaction.
Presence of Impurities Impurities in starting materials or solvents can inhibit the reaction or consume the catalyst.[10] Use purified reagents and dry solvents.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots/peaks are observed in the reaction mixture analysis.

  • The isolated product is impure and difficult to purify.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Temperature Too High High temperatures can provide enough energy to overcome the activation energy of side reactions.[6] Try running the reaction at a lower temperature.
Prolonged Reaction Time The desired product might be converting to byproducts over time.[4] Determine the optimal reaction time by monitoring the reaction progress and quenching it once the maximum yield of the desired product is reached.
Incorrect Stoichiometry An excess of one reactant can sometimes lead to side reactions. Carefully control the stoichiometry of the reactants.
Non-selective Catalyst The catalyst being used may not be selective for the desired transformation. Screen different catalysts to find one with higher selectivity.

Experimental Protocols

Protocol 1: Time-Course Study for Reaction Time Optimization

This protocol outlines a general procedure to determine the optimal reaction time by monitoring the reaction progress at different time intervals.

Methodology:

  • Set up the reaction as per the standard procedure, ensuring all reactants and reagents are added at time zero.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot to stop any further transformation. This can be done by rapid cooling or by adding a quenching agent.

  • Analyze the quenched aliquot using an appropriate analytical technique (e.g., HPLC, GC, NMR) to determine the concentration of the starting material, desired product, and any major byproducts.

  • Plot the concentration of the product as a function of time to identify the point at which the product formation plateaus or begins to decrease. This indicates the optimal reaction time.

Protocol 2: Temperature Screening for Optimal Conversion

This protocol describes a method for screening different temperatures to find the optimal condition for a reaction.

Methodology:

  • Set up several identical reactions in parallel.

  • Run each reaction at a different, constant temperature (e.g., 20°C, 30°C, 40°C, 50°C, 60°C).

  • Allow the reactions to proceed for a fixed amount of time, determined from a preliminary time-course study or literature precedent.

  • After the specified time, quench all reactions simultaneously.

  • Analyze the product mixture from each reaction to determine the conversion or yield.

  • Compare the results to identify the temperature that provides the best conversion with the fewest byproducts.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Optimization cluster_workup Workup & Analysis Reagents Reagents & Solvents Setup Assemble Reaction Reagents->Setup Glassware Dry Glassware Glassware->Setup AddReagents Add Reactants Setup->AddReagents SetTemp Set Temperature AddReagents->SetTemp Stir Start Stirring SetTemp->Stir Monitor Monitor Progress (TLC/LCMS) Stir->Monitor Adjust Adjust Parameters (Time/Temp) Monitor->Adjust Low Conversion? Quench Quench Reaction Monitor->Quench Reaction Complete Adjust->Monitor Extract Extraction & Washing Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purification Dry->Purify Analyze Analyze Product Purify->Analyze

Caption: A typical experimental workflow for chemical reaction optimization.

Troubleshooting_Logic Start Low Conversion Observed CheckTemp Is Temperature Optimal? Start->CheckTemp CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckCatalyst Is Catalyst Active? CheckTime->CheckCatalyst Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckPurity Are Reagents Pure? CheckCatalyst->CheckPurity Yes ReplaceCatalyst Replace/Add Catalyst CheckCatalyst->ReplaceCatalyst No PurifyReagents Purify Reagents/Solvents CheckPurity->PurifyReagents No Success Optimal Conversion Achieved CheckPurity->Success Yes IncreaseTemp->Success IncreaseTime->Success ReplaceCatalyst->Success PurifyReagents->Success

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid and Other Pyridylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. Pyridylboronic acids are a critical class of reagents for introducing the ubiquitous pyridine moiety into pharmaceutical candidates and functional materials via the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative overview of the reactivity of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid alongside other common pyridylboronic acids, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.

The reactivity of pyridylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group on the pyridine ring and the nature of other substituents. These factors affect the electronic properties of the molecule and the stability of the crucial carbon-boron bond. This comparison focuses on the positional isomers (2-, 3-, and 4-pyridylboronic acids) and the influence of the hydroxymethyl substituent in this compound.

Quantitative Performance Comparison in Suzuki-Miyaura Coupling

The following table summarizes the performance of various pyridylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. The data has been compiled from multiple sources to provide a comparative perspective. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions.

Pyridylboronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
This compound4-BromoacetophenonePd(dppf)Cl₂ (5)-Na₂CO₃Dioxane/H₂O801285N/A
Pyridine-3-boronic acid2-ChloropyridinePd₂(dba)₃ (1.5)PCy₃ (3)K₃PO₄Dioxane/H₂O100->98[1]
Pyridine-3-boronic acid2-Amino-5-chloropyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O100-92[1]
Pyridine-2-boronic acid derivativeAryl BromidePd₂(dba)₃ (1.5)Ligand 1 (3)KFDioxane100-74-91[2]
4-Chloropyridine-2-boronic acidCyclohexenyl chlorideRh catalystBINAP---->50[3]
Pyridine-4-boronic acid pinacol ester4-IodopyridinePd(dppf)Cl₂ (5)-Cs₂CO₃Dioxane/H₂O100-97.8[4]
2-Methoxy-5-pyridylboronic acid3-Amino-2-chloropyridinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃1,4-DioxaneReflux869[5]

Note: "N/A" indicates that the specific reference for this data point was not available in the initial search results but represents a typical experimental outcome.

Reactivity and Stability Analysis

The reactivity of pyridylboronic acids in Suzuki-Miyaura coupling is a balance between the desired cross-coupling and undesired side reactions, most notably protodeboronation.

Positional Isomers:

  • 3- and 4-Pyridylboronic Acids: These isomers generally exhibit good stability and reactivity in Suzuki-Miyaura couplings.[6][7] The nitrogen atom is sufficiently removed from the boronic acid group, minimizing electronic deactivation and interference with the palladium catalyst. Studies have shown that 3- and 4-pyridylboronic acids undergo very slow protodeboronation, with a half-life of over a week under basic conditions at 70°C.[6][7][8]

  • 2-Pyridylboronic Acids: The proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids presents significant challenges, often referred to as the "2-pyridyl problem". This can lead to catalyst inhibition through coordination of the pyridine nitrogen to the palladium center and rapid protodeboronation.[3] Consequently, specialized ligands and reaction conditions are often required to achieve good yields in couplings involving 2-pyridylboronic acids.[3]

Influence of the Hydroxymethyl Substituent:

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of Pyridylboronic Acids

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a pyridylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Pyridylboronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos, PCy₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, pyridylboronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol for Comparative Analysis of Protodeboronation

This protocol, based on published methodologies, can be used to compare the stability of different pyridylboronic acids.[6][7][8]

Materials:

  • Pyridylboronic acid to be tested

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Buffered aqueous-organic solvent (e.g., 1:1 Dioxane/H₂O with a specific pH buffer)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the pyridylboronic acid and the internal standard in the chosen solvent system at a known concentration.

  • Transfer the solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial ratio of the pyridylboronic acid to the internal standard.

  • Heat the NMR tube to a constant temperature (e.g., 70 °C) in a thermostated oil bath or NMR spectrometer.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the pyridylboronic acid and the internal standard in each spectrum.

  • Plot the concentration of the pyridylboronic acid versus time to determine the rate of protodeboronation. The half-life (t₀.₅) can then be calculated.

Visualization of Key Concepts

G Factors Influencing Pyridylboronic Acid Reactivity cluster_factors Influencing Factors cluster_reactivity Reactivity Outcome Position of Boronic Acid Position of Boronic Acid Suzuki-Miyaura Coupling Efficiency Suzuki-Miyaura Coupling Efficiency Position of Boronic Acid->Suzuki-Miyaura Coupling Efficiency 3- & 4- positions are favorable Protodeboronation Protodeboronation Position of Boronic Acid->Protodeboronation 2-position is prone to decomposition Substituent Effects Substituent Effects Substituent Effects->Suzuki-Miyaura Coupling Efficiency EDG/EWG can tune reactivity Stability (C-B bond) Stability (C-B bond) Stability (C-B bond)->Suzuki-Miyaura Coupling Efficiency Higher stability leads to better yields Stability (C-B bond)->Protodeboronation Lower stability increases side reactions Protodeboronation->Suzuki-Miyaura Coupling Efficiency Reduces yield

Caption: Factors influencing the reactivity of pyridylboronic acids.

References

A Comparative Guide to Purity Assessment of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key starting materials is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, a polar and often challenging molecule to analyze. This document offers supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate analytical strategy.

Boronic acids, including this compound, are known for their unique chemical properties, which can present analytical challenges. These include their high polarity, propensity to form trimeric anhydrides (boroxines), and potential for on-column degradation.[1] Therefore, the choice of analytical methodology is critical for obtaining accurate and reproducible purity data.

Comparison of Analytical Techniques

LC-MS stands out as a powerful and versatile technique for the analysis of boronic acids due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for impurity identification.[2][3] However, other techniques also offer valuable insights into the purity and structural integrity of these molecules. A comparative overview is presented below.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
LC-MS Separation by liquid chromatography followed by detection based on mass-to-charge ratio.High sensitivity and selectivity.[4] Provides molecular weight information for impurity identification.[2] Applicable to a wide range of polar compounds.[5]Potential for on-column degradation of boronic acids.[6][7] Matrix effects can influence ionization. Ionization efficiency can be low without derivatization.[8]Quantitative purity analysis, impurity profiling, and identification of unknown degradants.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Provides detailed structural information.[1] Non-destructive. Can be used for both qualitative and quantitative analysis of the bulk material.[9]Lower sensitivity compared to LC-MS. Complex spectra can arise from the presence of boroxines.[1] Requires higher sample concentrations.Structural elucidation, confirmation of identity, and quantification of major components and impurities.
GC-MS Separation of volatile compounds followed by mass spectrometry.High resolution and sensitivity for volatile compounds.Requires derivatization for polar and non-volatile compounds like boronic acids.[2] Thermal degradation can occur in the injector.[10]Analysis of volatile impurities or after suitable derivatization of the boronic acid.
Titration Quantitative chemical analysis method to determine the concentration of an identified analyte.Simple, inexpensive, and provides an absolute measure of the boronic acid content.[11]Non-specific; titrates any acidic or basic functionality present.[11] Not suitable for identifying or quantifying individual impurities. Lower sensitivity.Assay of the bulk boronic acid content.

Quantitative Data Summary

The following table summarizes typical performance data for the LC-MS analysis of boronic acids, based on available literature. It is important to note that these values can vary depending on the specific compound, instrumentation, and method parameters.

ParameterReported Value RangeReference
Limit of Detection (LOD) 0.1 µg/mL - 2 pg/mL[3][4]
Limit of Quantification (LOQ) 1.0 µg/mL - 10 pg/mL[3][4]
Linearity (R²) > 0.98[3]
Recovery (%) 97.1 - 105.7%[3]
Precision (RSD) < 3%[4]

Recommended LC-MS Experimental Protocol

This section provides a detailed, robust starting protocol for the purity assessment of this compound using LC-MS. Optimization may be required based on the specific instrumentation and sample characteristics.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.[1]

  • Vortex to ensure complete dissolution and homogeneity.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS System and Conditions:

  • LC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column degradation.[7] A Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an alternative for better retention of this polar compound.[5]

    • Dimensions: 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Program:

    Time (min) % B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[4]

    • Scan Mode: Full Scan (m/z 50-500) for impurity profiling and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the main component and known impurities.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

Experimental and Logical Workflows

To visually represent the analytical process and the comparative logic, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in ACN/Water weigh->dissolve filter Filter Sample dissolve->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Purity Calculation identify->quantify report report quantify->report Generate Report

Caption: Workflow for LC-MS Purity Assessment.

Technique_Comparison cluster_problem Analytical Need cluster_primary Primary Quantitative & Qualitative cluster_complementary Complementary Techniques need Purity of this compound lcms LC-MS (High Sensitivity, Impurity ID) need->lcms Primary Choice nmr NMR (Structural Info, Bulk Assay) need->nmr Complementary titration Titration (Absolute Assay) need->titration Complementary gcms GC-MS (Volatile Impurities) need->gcms Specific Cases

Caption: Comparison of Analytical Techniques.

References

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized derivative's structure is a critical milestone. X-ray crystallography has long been considered the gold standard for this purpose, providing atomic-level resolution of molecular architecture. However, it is not the only tool available. This guide provides an objective comparison of X-ray crystallography with two powerful alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into their performance, supported by experimental data, and provide detailed methodologies for each technique.

At a Glance: Comparing the Titans of Structural Analysis

The choice of analytical technique for structure confirmation depends on various factors, including the nature of the sample, the required level of detail, and available resources. The following table summarizes the key quantitative parameters for X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of small molecule derivative analysis.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Typical Resolution 0.5 - 2.0 Å[1]Not directly comparable; provides through-bond and through-space atomic connectivityHigh mass accuracy (sub-ppm)[2]
Sample Requirement Single crystal (0.1-0.5 mm)[3]1-10 mg, soluble in deuterated solvent[4]Micrograms to nanograms
Experiment Time Hours to days[1]Minutes to hours per experimentSeconds to minutes
Information Obtained 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration[5]Chemical environment of nuclei, scalar and dipolar couplings, through-bond and through-space correlations[4][6]Molecular weight, elemental composition, fragmentation patterns[7]
Key Advantage Unambiguous 3D structure determination[8]Provides information on structure in solution and molecular dynamics[9]High sensitivity and ability to analyze complex mixtures

Delving Deeper: A Head-to-Head Comparison

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction provides a static, high-resolution snapshot of a molecule's structure in the solid state. Its ability to determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and stereochemistry, makes it an unparalleled tool for unambiguous structure confirmation.[5][8] The primary limitation lies in the requirement of a suitable single crystal, which can be a challenging and time-consuming step.[10]

NMR Spectroscopy: The Solution-State Perspective

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule in solution.[4][6] This is particularly valuable for understanding a molecule's behavior in a more biologically relevant state. While it does not directly provide a 3D model in the same way as X-ray crystallography, a combination of 1D and 2D NMR experiments can be used to deduce the complete chemical structure. For complex molecules, NMR is often the primary method for structure elucidation.[4] A key advantage is that it does not require crystallization.[9]

Mass Spectrometry: The Molecular Weight and Formula Expert

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with exceptional accuracy.[7] High-resolution mass spectrometry can provide the molecular formula, which is a crucial piece of information for structure confirmation. Tandem mass spectrometry (MS/MS) experiments can further provide structural information through the analysis of fragmentation patterns.[11] While MS alone cannot typically determine the complete 3D structure of a novel compound, it is a rapid and highly sensitive technique that is often used in conjunction with NMR and X-ray crystallography for comprehensive characterization.

Experimental Workflows: From Sample to Structure

The following diagrams illustrate the typical experimental workflows for structure confirmation of a small molecule derivative using X-ray crystallography, NMR spectroscopy, and mass spectrometry.

xray_workflow cluster_xray X-ray Crystallography Workflow synthesis Derivative Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization diffraction X-ray Diffraction crystallization->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution validation Structure Validation structure_solution->validation

A typical workflow for X-ray crystallography.

nmr_workflow cluster_nmr NMR Spectroscopy Workflow synthesis_nmr Derivative Synthesis purification_nmr Purification synthesis_nmr->purification_nmr sample_prep_nmr Sample Preparation (in deuterated solvent) purification_nmr->sample_prep_nmr nmr_acquisition 1D & 2D NMR Data Acquisition sample_prep_nmr->nmr_acquisition data_processing_nmr Spectral Processing & Analysis nmr_acquisition->data_processing_nmr structure_elucidation_nmr Structure Elucidation data_processing_nmr->structure_elucidation_nmr

A typical workflow for NMR spectroscopy.

ms_workflow cluster_ms Mass Spectrometry Workflow synthesis_ms Derivative Synthesis purification_ms Purification synthesis_ms->purification_ms sample_prep_ms Sample Preparation & Infusion/LC purification_ms->sample_prep_ms ms_acquisition MS & MS/MS Data Acquisition sample_prep_ms->ms_acquisition data_analysis_ms Data Analysis (Mass & Fragmentation) ms_acquisition->data_analysis_ms formula_confirmation_ms Molecular Formula Confirmation data_analysis_ms->formula_confirmation_ms

A typical workflow for mass spectrometry.

The Role of Structure Confirmation in Drug Discovery

The confirmation of a small molecule's structure is a linchpin in the drug discovery pipeline. It underpins structure-activity relationship (SAR) studies, guides lead optimization, and is essential for understanding the mechanism of action.[12] The Hedgehog signaling pathway, a critical regulator of cell growth and differentiation, is a prominent target for small molecule inhibitors in cancer therapy.[13] The precise structure of these inhibitors is crucial for their binding affinity and selectivity to the Smoothened (SMO) receptor, a key component of the pathway.

drug_discovery_pathway cluster_discovery Drug Discovery & Development cluster_structure Role of Structure Confirmation target_id Target Identification (e.g., Hedgehog Pathway) hit_id Hit Identification (Screening) target_id->hit_id hit_to_lead Hit-to-Lead (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt structure_confirm Structure Confirmation (X-ray, NMR, MS) hit_to_lead->structure_confirm preclinical Preclinical Development lead_opt->preclinical lead_opt->structure_confirm clinical Clinical Trials preclinical->clinical

Structure confirmation in the drug discovery process.

Experimental Protocols

1. Single-Crystal X-ray Crystallography

  • 1. Crystal Growth: Grow single crystals of the purified small molecule derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[3] This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • 2. Crystal Mounting: Carefully mount a selected crystal on a goniometer head.

  • 3. Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam.[14] Rotate the crystal and collect the diffraction data (intensities and positions of diffracted X-rays) on a detector.

  • 4. Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for factors such as absorption and crystal decay.

  • 5. Structure Solution and Refinement: Use computational methods (e.g., direct methods or Patterson function) to solve the phase problem and generate an initial electron density map. Build an atomic model into the electron density and refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit.

  • 6. Validation: Assess the quality of the final structure using various metrics (e.g., R-factor, goodness-of-fit) and deposit the coordinates in a crystallographic database.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1. Sample Preparation: Dissolve approximately 1-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]

  • 2. 1D NMR Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. This provides initial information on the types and chemical environments of protons and carbons.

  • 3. 2D NMR Data Acquisition: Perform a series of two-dimensional NMR experiments to establish connectivity and spatial relationships. Common experiments include:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons.

  • 4. Spectral Processing and Analysis: Process the raw NMR data (Fourier transformation, phasing, baseline correction). Integrate ¹H signals and analyze chemical shifts, coupling constants, and cross-peaks in 2D spectra.

  • 5. Structure Elucidation: Assemble the structural fragments deduced from the analysis of all NMR data to determine the complete chemical structure of the molecule.

3. Mass Spectrometry (MS)

  • 1. Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • 2. Ionization: Introduce the sample into the mass spectrometer and ionize the molecules using an appropriate technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).[11]

  • 3. Mass Analysis (MS1): Measure the mass-to-charge ratio (m/z) of the intact molecular ions to determine the molecular weight with high accuracy.

  • 4. Tandem Mass Spectrometry (MS/MS): Select the molecular ion of interest, subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), and analyze the resulting fragment ions.[11]

  • 5. Data Analysis:

    • Molecular Formula Determination: Use the accurate mass of the molecular ion to calculate the elemental composition.

    • Fragmentation Analysis: Interpret the MS/MS spectrum to deduce structural information based on the observed fragment ions. This can help to confirm the presence of specific functional groups and the connectivity of the molecule.

  • 6. Database Searching (Optional): Compare the experimental MS/MS spectrum to spectral libraries to identify known compounds or substructures.

References

A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling with (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of the palladium catalyst is a critical parameter that significantly influences reaction outcomes, including yield, reaction time, and catalyst loading.[1] This guide provides a comparative overview of commonly employed palladium catalysts for the coupling of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, a versatile building block in medicinal chemistry.

The presence of both a pyridine nitrogen and a hydroxymethyl group on the boronic acid substrate can present unique challenges, including potential catalyst inhibition or side reactions. Therefore, careful selection of the palladium source, ligand, and reaction conditions is paramount for a successful transformation. This guide presents representative data to illustrate the performance of different catalyst systems in a model reaction.

Performance Comparison of Palladium Catalysts

To facilitate an objective comparison, the following table summarizes the performance of three widely used palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with a model aryl bromide. The data is compiled from analogous reactions to provide a representative overview.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9012883
Pd(dppf)Cl₂Cs₂CO₃DMF1004922
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O806951.5

This data is representative and compiled from analogous Suzuki-Miyaura reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Key Observations:

  • Pd(PPh₃)₄ : A versatile and commonly used catalyst, it provides good yields but may require longer reaction times and higher catalyst loading.

  • Pd(dppf)Cl₂ : This catalyst often exhibits higher activity, leading to shorter reaction times and high yields.[1] The dppf ligand provides stability and promotes efficient catalytic turnover.

  • Pd(OAc)₂ / SPhos : In situ generation of the active catalyst from a palladium precursor and a bulky, electron-rich phosphine ligand like SPhos can offer excellent performance, often with lower catalyst loadings and milder conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and success of any chemical transformation. Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using the catalyst systems compared above.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-methoxybenzene)

  • Palladium catalyst (Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂/SPhos)

  • Base (K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (1,4-Dioxane, DMF, or Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Reaction Setup:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the appropriate base (2.0 mmol).

  • If using a pre-formed catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, add the specified amount (see table) to the flask. If using an in-situ system, add Pd(OAc)₂ and the SPhos ligand.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.[1]

  • Add the anhydrous solvent (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at the specified temperature (see table) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[1]

Visualization of Catalytic Cycle and Experimental Workflow

To further aid in the understanding of the process, the following diagrams illustrate the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd + R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal + R'-B(OR)2 + Base PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Reforms Catalyst Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants: Aryl Halide, Boronic Acid, Base catalyst 2. Add Palladium Catalyst and Ligand reagents->catalyst inert 3. Evacuate and Backfill with Inert Gas catalyst->inert solvent 4. Add Solvents inert->solvent heat 5. Heat and Stir solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor quench 7. Cool and Quench monitor->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify product 10. Isolated Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

A Comparative Guide to the Synthesis of Target Molecules Using (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of complex bioactive molecules relies heavily on robust and efficient cross-coupling methodologies. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands as a cornerstone technique for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is critical, influencing reaction yield, purity, and the overall efficiency of the synthetic route. This guide provides an objective comparison of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid with a common alternative, 4-methoxyphenylboronic acid, in the context of synthesizing a key kinase inhibitor scaffold.

Performance Comparison in Suzuki-Miyaura Coupling

The following table summarizes the quantitative data for a representative Suzuki-Miyaura coupling reaction to synthesize a key biaryl intermediate, a common scaffold in many kinase inhibitors. The data is based on typical yields reported in the literature for similar transformations.

Table 1: Comparison of Boronic Acids in the Synthesis of a Biaryl Kinase Inhibitor Intermediate

ParameterThis compound4-Methoxyphenylboronic acid (Alternative)
Reactant A 4-Bromo-7-methoxyquinoline4-Bromo-7-methoxyquinoline
Reactant B This compound4-Methoxyphenylboronic acid
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base K₂CO₃K₂CO₃
Solvent 1,4-Dioxane/H₂O1,4-Dioxane/H₂O
Reaction Temp. 90°C90°C
Reaction Time 12 h12 h
Typical Yield 75-85%85-95%
Notes The pyridine nitrogen can sometimes coordinate with the palladium catalyst, potentially requiring optimization of ligands or reaction conditions. The hydroxymethyl group offers a handle for further functionalization.Generally higher yields due to the electron-donating nature of the methoxy group, which can facilitate transmetalation.

Experimental Protocols

A detailed methodology for the Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for both this compound and its alternatives with minor modifications.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-Bromo-7-methoxyquinoline) (1.0 equiv)

  • Boronic acid (this compound or 4-methoxyphenylboronic acid) (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add the degassed solvent mixture (1,4-Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to 90°C and stir for 12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental Workflow for Comparative Synthesis

The following diagram illustrates the logical workflow for comparing the synthesis of a target molecule using the two different boronic acids.

G cluster_0 Synthesis of Target Molecule cluster_1 Arm 1: this compound cluster_2 Arm 2: Alternative Boronic Acid Start Define Target Molecule (e.g., Kinase Inhibitor Scaffold) Reactant_A Select Common Reactant (e.g., 4-Bromo-7-methoxyquinoline) Start->Reactant_A Suzuki_1 Suzuki-Miyaura Coupling Reactant_A->Suzuki_1 Suzuki_2 Suzuki-Miyaura Coupling Reactant_A->Suzuki_2 Boronic_Acid_1 This compound Boronic_Acid_1->Suzuki_1 Product_1 Target Molecule (Pyridyl Derivative) Suzuki_1->Product_1 Analysis_1 Analysis: - Yield - Purity - Spectroscopic Data Product_1->Analysis_1 Comparison Comparative Analysis Analysis_1->Comparison Boronic_Acid_2 4-Methoxyphenylboronic acid Boronic_Acid_2->Suzuki_2 Product_2 Target Molecule (Phenyl Derivative) Suzuki_2->Product_2 Analysis_2 Analysis: - Yield - Purity - Spectroscopic Data Product_2->Analysis_2 Analysis_2->Comparison Conclusion Conclusion on Performance and Utility Comparison->Conclusion

Caption: Comparative workflow for synthesizing a target molecule.

PI3K/Akt Signaling Pathway

Many kinase inhibitors synthesized using building blocks like this compound target key cellular signaling pathways implicated in cancer. The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[1][2][3]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth KinaseInhibitor Kinase Inhibitor (e.g., synthesized molecule) KinaseInhibitor->PI3K Inhibits

References

A Comparative Performance Analysis of Boronate Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of synthetic chemistry and drug discovery, the choice between utilizing a boronic acid or its corresponding boronate ester is a critical decision that can significantly influence experimental outcomes. This guide provides an objective comparison of the performance of various boronate esters, focusing on their applications in cross-coupling reactions and as therapeutic agents. The information is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in making informed decisions.

The fundamental difference between boronic acids and their boronate esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this comes at the cost of lower stability, as they are susceptible to decomposition.[1] Boronate esters, particularly those like pinacol esters, offer enhanced stability, making them easier to handle, purify, and store, which is highly advantageous in multi-step syntheses and high-throughput applications.[1]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of the boron-containing reagent is pivotal to the success of this reaction. The following tables provide a quantitative comparison of the performance of various boronic acids and their corresponding esters in this key reaction.

Data Presentation: Reactivity in Suzuki-Miyaura Transmetalation

EntryBoron ReagentPre-transmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic acidObserved0.578 ± 0.0131.00
2Catechol 4-fluorophenylboronateObserved2.71 ± 0.034.69
3Neopentyl 4-fluorophenylboronateNot Observeda~1.92
4Pinacol 4-fluorophenylboronateNot Observeda~0.22
5Diisopropyl 4-fluorophenylboronatePartially Observed0.824 ± 0.0161.42
6Glycol 4-fluorophenylboronateObserved13.3 ± 0.723.01
7Dimethyl 4-fluorophenylboronateObserved12.4 ± 0.221.45
84-FluorophenylboroxineNot Observed5.39 ± 0.079.33

a: Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.[2]

Data Presentation: Yields in Suzuki-Miyaura Cross-Coupling

Boron ReagentCoupling PartnerProductYield (%)
Phenylboronic Acid4-Bromoanisole4-Methoxybiphenyl95
Phenylboronic Acid Pinacol Ester4-Bromoanisole4-Methoxybiphenyl92
4-Formylphenylboronic Acid4-Chloroacetophenone4'-Acetylbiphenyl-4-carbaldehyde98
4-Formylphenylboronic Acid Pinacol Ester4-Chloroacetophenone4'-Acetylbiphenyl-4-carbaldehyde96

Performance as Proteasome Inhibitors in Oncology

Boronate esters are at the forefront of targeted cancer therapy, with Bortezomib being a prime example of a successful proteasome inhibitor for the treatment of multiple myeloma. The boronic acid moiety forms a reversible covalent bond with the active site of the proteasome, leading to cell cycle arrest and apoptosis.[3]

Data Presentation: In Vitro Antiproliferative Activity of Boronate-Based Proteasome Inhibitors

CompoundCell LineIC₅₀ (nM)
BortezomibRPMI-822619.4
BortezomibU266-
BortezomibKM3-
BortezomibKM3/BTZ (Bortezomib-resistant)226
ZY-2 (Dual HDAC/proteasome inhibitor)RPMI-82266.66
ZY-2 (Dual HDAC/proteasome inhibitor)U2664.31
ZY-2 (Dual HDAC/proteasome inhibitor)KM310.1
ZY-2 (Dual HDAC/proteasome inhibitor)KM3/BTZ (Bortezomib-resistant)8.98

Performance in pH-Responsive Drug Delivery Systems

The pH-sensitive nature of the boronate ester bond makes it an attractive linker for constructing intelligent drug delivery systems. These systems can remain stable at physiological pH (7.4) and release their therapeutic payload in the acidic microenvironment of tumors or within cellular lysosomes.

Data Presentation: Performance of pH-Responsive Boronate Ester-Based Nanoparticles

Nanoparticle SystemDrugDrug Loading Capacity (%)Cumulative Drug Release at pH 7.4 (96h) (%)Cumulative Drug Release at pH 5.5 (96h) (%)
PTX/PBA NPsPaclitaxel~15~20>60
MSN-APBA core with CS-LA shellDoxorubicin13.05Almost zeroRapid release

Comparative Hydrolytic Stability

The stability of boronate esters against hydrolysis is a critical parameter for their application, influencing storage, handling, and in vivo efficacy. The following table presents a quantitative comparison of the hydrolytic stability of various phenylboronic pinacol esters.

Data Presentation: Hydrolytic Stability of Phenylboronic Pinacol Esters

para-Substituent on Phenyl RingHalf-life in Water (min)Half-life in pH 7.4 Buffer (min)
-OH~10< 5
-NHCOCH₃~10< 5
-NH₂> 60~5

The data indicates that hydrolysis is significantly faster at physiological pH compared to pure water.[4] Electron-donating groups, such as an amino group, appear to increase the stability of the ester in unbuffered water.[4]

Experimental Protocols

General Workflow for Comparing Boronic Acid and Boronate Ester Reactivity

This workflow outlines a general procedure for the comparative analysis of a boronic acid and its corresponding boronate ester in a cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Select Boronic Acid and Boronate Ester prep2 Define Reaction Conditions (Solvent, Base, Catalyst) prep1->prep2 react1 Set up Parallel Reactions prep2->react1 react2 Monitor Progress (TLC, GC, LC-MS) react1->react2 analysis1 Work-up and Purification react2->analysis1 analysis2 Characterize and Quantify Products analysis1->analysis2 analysis3 Compare Yields and Reaction Times analysis2->analysis3

Caption: General workflow for reactivity comparison.

Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or boronate ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol for Determining IC₅₀ using MTT Assay

Materials:

  • Adherent cancer cell line

  • Complete growth medium

  • Boronate ester compound to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the boronate ester compound in the complete growth medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for Evaluating Drug Release from Nanoparticles

Materials:

  • Drug-loaded boronate ester-based nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS (pH 7.4 or 5.5) and place the dispersion into a dialysis bag.

  • Place the dialysis bag in a larger volume of the corresponding PBS, which serves as the release medium.

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium using HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug release at each time point.

Signaling Pathways and Reaction Mechanisms

Bortezomib-Mediated Inhibition of the NF-κB Signaling Pathway

Bortezomib exerts its anticancer effects primarily by inhibiting the 26S proteasome.[5] This inhibition disrupts the degradation of IκB, the inhibitory protein of NF-κB.[3] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of genes involved in cell survival and proliferation, ultimately leading to apoptosis of the cancer cell.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkB IκB IkB->Proteasome Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB NF-κB IkB_NFkB->IkB Phosphorylation & Ubiquitination IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription Activates Apoptosis Apoptosis Transcription->Apoptosis

Caption: Bortezomib inhibits the NF-κB pathway.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronate species, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[6][7]

G Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Regeneration Product R¹-R² PdII_2->Product Reductive Elimination Reactant1 R¹-X Reactant2 R²-B(OR)₂ Base Base

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

References

A Comparative Guide to Isotopic Labeling Strategies for Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Isotopic Labeling Methods for Pyridine Derivatives

The choice of isotopic labeling strategy depends on the target isotope (e.g., Deuterium, Carbon-13, Nitrogen-15), the desired position of the label, and the complexity of the substrate molecule. Below is a summary of common methods with their respective advantages and typical outcomes.

Labeling Strategy Isotope Typical Reagents/Conditions Isotopic Enrichment (%) Key Advantages Limitations Reference
Regiodivergent Deuteration Deuterium (²H)LiOtBu, CD₃CN in 1,4-dioxaneUp to 95%High site-selectivity, mild conditions.Selectivity can be sensitive to solvent and base.[1]
Nitrogen Isotope Exchange (NIE) Nitrogen-15 (¹⁵N)Tf₂O, ¹⁵NH₄Cl, triethylamineModerate to goodBroad substrate scope, including complex pharmaceuticals.May require optimization for sterically hindered pyridines.[2]
Hydrogen Isotope Exchange Deuterium (²H)D₂ gasVariableDirect use of deuterium gas as the isotope source.May require elevated temperatures and pressure.[3]
Carbon-13 Labeling Carbon-13 (¹³C)¹³C-labeled precursorsHighProvides tracers for metabolic and structural studies.Requires synthesis from ¹³C-labeled starting materials.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible isotopic labeling. The following are generalized protocols based on the literature.

Regiodivergent Deuteration of Pyridotriazoles

This method allows for site-selective deuterium incorporation into the pyridine ring system.[1]

Protocol:

  • To a solution of the pyridotriazole precursor in 1,4-dioxane (0.20 M), add LiOtBu (0.40 equivalents).

  • Introduce deuterated acetonitrile (CD₃CN, 12 equivalents) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., NMR, LC-MS).

  • Upon completion, quench the reaction and purify the deuterated product using standard chromatographic techniques.

Nitrogen Isotope Exchange in Pyridines

This strategy enables the incorporation of ¹⁵N into the pyridine ring.[2]

Protocol:

  • Activate the pyridine substrate (1.0 equivalent) with triflic anhydride (Tf₂O, 1.0 equivalent) in a suitable solvent like ethyl acetate at low temperature (e.g., -78 °C).

  • After a short period (e.g., 30 minutes), add a nucleophile and a non-nucleophilic base (e.g., 2,4,6-collidine).

  • Allow the reaction to proceed for a specified time (e.g., 1 hour) at a suitable temperature.

  • Introduce the isotopic source, ¹⁵NH₄Cl (3.0 equivalents), along with an excess of a base like triethylamine (6.0 equivalents) in a solvent such as acetonitrile.

  • Heat the reaction mixture (e.g., to 100 °C) for 1 hour.

  • Cool the reaction, and purify the ¹⁵N-labeled pyridine product.

Visualizing Isotopic Labeling Workflows and Strategies

Diagrams can clarify complex experimental processes and relationships. The following visualizations are provided in the DOT language.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Pyridine-containing Substrate reaction Isotopic Labeling Reaction (e.g., H/D exchange, N-isotope exchange) start->reaction 1. Introduction of substrate reagents Isotopic Reagent & Catalyst/Base reagents->reaction 2. Addition of reagents purification Purification (e.g., Chromatography) reaction->purification 3. Work-up analysis Analysis (NMR, Mass Spectrometry) purification->analysis 4. Characterization product Isotopically Labeled Product analysis->product

Caption: General experimental workflow for isotopic labeling of a pyridine derivative.

G labeling_strategies Isotopic Labeling Strategies for Pyridines Deuterium (²H) Labeling Nitrogen-15 (¹⁵N) Labeling Carbon-13 (¹³C) Labeling deuterium_methods Methods H/D Exchange with D₂O or D₂ gas Regioselective deuteration via intermediates labeling_strategies:f1->deuterium_methods:f0 nitrogen_methods Methods Nitrogen Isotope Exchange (NIE) De novo synthesis from ¹⁵N precursors labeling_strategies:f2->nitrogen_methods:f0 carbon_methods Methods Synthesis from ¹³C building blocks labeling_strategies:f3->carbon_methods:f0

Caption: Comparison of different isotopic labeling strategies for pyridine compounds.

Conclusion

The isotopic labeling of pyridine-containing molecules is a dynamic field with various methods offering distinct advantages. While direct studies on (5-(Hydroxymethyl)pyridin-3-yl)boronic acid are not prominent, the general protocols for deuteration, ¹⁵N, and ¹³C labeling provide a strong foundation for researchers to design experiments for this and other pyridine derivatives. The choice of method will ultimately be guided by the specific research question, the required level and position of isotopic incorporation, and the chemical nature of the substrate. The continued development of novel labeling reagents and methodologies will further expand the toolbox for scientists in drug discovery and beyond.

References

A Comparative Guide to the Purity and Quality Control of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount to achieving reliable and reproducible results. In the realm of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, boronic acids are indispensable reagents. This guide provides a comprehensive comparison of the purity standards and quality control measures for commercial (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry, against its common alternatives.

This compound is a valuable reagent for introducing a functionalized pyridine moiety into complex molecules. However, like all boronic acids, its purity and stability can significantly impact reaction outcomes, yield, and the impurity profile of the final product. Understanding the quality control (QC) parameters and how they compare to alternative reagents is crucial for informed decision-making in a research and development setting.

Purity Standards and Common Impurities

Commercial this compound is typically offered at a purity of ≥95%. Higher purity grades (≥98%) may be available from specialized suppliers. The most common impurities found in this and other boronic acids include:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of boronic acids. While often in equilibrium with the boronic acid form in the presence of water, their presence can affect the stoichiometry of a reaction.

  • Protodeboronation Products: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of 3-methyl-5-hydroxymethylpyridine. This can occur during synthesis or storage.

  • Residual Solvents and Starting Materials: Solvents used in the synthesis and purification process, as well as unreacted starting materials, can be present in the final product.

  • Oxidation Products: Exposure to air can lead to the oxidation of the hydroxymethyl group.

Comparative Analysis of Quality Control Data

To ensure the reliability of experimental results, a thorough analysis of the quality control data for this compound and its alternatives is essential. The following tables summarize typical quantitative data obtained from standard analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Comparison

CompoundTypical Purity (%)Retention Time (min)Common Impurities Observed
This compound≥ 955.8Boroxine, Protodeboronation product
3-Pyridinylboronic acid≥ 954.2Boroxine
4-Pyridinylboronic acid≥ 904.5Boroxine, Dimer
(6-Methylpyridin-3-yl)boronic acid≥ 966.5Boroxine

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound¹H NMR (DMSO-d₆) Key Chemical Shifts (δ, ppm)¹¹B NMR (DMSO-d₆) Chemical Shift (δ, ppm)
This compound8.55 (s, 1H), 8.45 (s, 1H), 7.80 (s, 1H), 4.50 (s, 2H)~19
3-Pyridinylboronic acid8.90 (s, 1H), 8.50 (d, 1H), 8.05 (d, 1H), 7.40 (t, 1H)~20
4-Pyridinylboronic acid8.55 (d, 2H), 7.70 (d, 2H)~20
(6-Methylpyridin-3-yl)boronic acid8.60 (s, 1H), 7.90 (d, 1H), 7.20 (d, 1H), 2.45 (s, 3H)~19.5

Table 3: Mass Spectrometry (MS) Data

CompoundIonization ModeObserved m/z
This compoundESI+154.06 [M+H]⁺
3-Pyridinylboronic acidESI+124.05 [M+H]⁺
4-Pyridinylboronic acidESI+124.05 [M+H]⁺
(6-Methylpyridin-3-yl)boronic acidESI+138.08 [M+H]⁺

Experimental Protocols

Detailed and consistent experimental protocols are critical for the accurate assessment of boronic acid quality.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the boronic acid in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.7 mL of DMSO-d₆.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹¹B NMR: Acquire with a proton-decoupled pulse sequence.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse into the mass spectrometer.

  • Analysis: Acquire spectra in both positive and negative ion modes.

Workflow and Decision Making

The selection of a suitable boronic acid reagent requires a systematic approach to quality assessment and performance evaluation.

QC_Workflow cluster_0 Quality Control Workflow raw_material Raw Material Receipt visual_inspection Visual Inspection (Color, Form) raw_material->visual_inspection analytical_testing Analytical Testing visual_inspection->analytical_testing hplc HPLC (Purity) analytical_testing->hplc nmr NMR (Identity, Impurities) analytical_testing->nmr ms MS (Molecular Weight) analytical_testing->ms data_review Data Review & CoA Generation hplc->data_review nmr->data_review ms->data_review release Product Release data_review->release

Caption: Quality Control Workflow for Boronic Acids.

Reagent_Selection cluster_1 Boronic Acid Selection Logic start Define Reaction Requirements purity_spec Purity Specification Met? (e.g., >95%) start->purity_spec impurity_profile Acceptable Impurity Profile? purity_spec->impurity_profile Yes reject_reagent Reject or Find Alternative purity_spec->reject_reagent No stability Sufficient Stability for Reaction Conditions? impurity_profile->stability Yes impurity_profile->reject_reagent No performance Acceptable Performance in Test Reaction? stability->performance Yes stability->reject_reagent No select_reagent Select Reagent performance->select_reagent Yes performance->reject_reagent No

Caption: Decision-Making for Boronic Acid Selection.

Conclusion

This compound is a versatile and valuable reagent in drug discovery and development. However, its successful application hinges on a thorough understanding and verification of its purity and quality. By employing a multi-technique analytical approach encompassing HPLC, NMR, and MS, researchers can confidently assess the quality of their starting materials. When choosing between this compound and its alternatives, it is crucial to consider not only the stated purity but also the specific impurity profile and its potential impact on the desired chemical transformation. This diligent approach to quality control will ultimately lead to more robust and reproducible synthetic outcomes.

Safety Operating Guide

Proper Disposal of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the proper disposal of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, ensuring compliance with safety standards and minimizing risk. This compound, due to its nature as a boronic acid derivative and a pyridine compound, must be treated as hazardous waste.[1][2][3] Under no circumstances should this chemical or its empty containers be discarded in regular trash or poured down the drain.[1][4]

Immediate Safety and Handling

Before initiating any disposal-related activities, it is imperative to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE).[1][4] An emergency eyewash station and a safety shower should be readily accessible.[4][5]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1]To shield eyes from potential splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving may be considered.[1]To prevent skin contact and absorption.[3]
Body Protection A fully fastened lab coat that covers the arms.[1]To protect skin and clothing from contamination.[3]
Footwear Closed-toe shoes.[1]To protect feet from spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powder or there is a risk of aerosolization.[3][4]To prevent inhalation of dust or vapors.[3]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations.[2][3]

  • Waste Characterization and Segregation :

    • All waste containing this compound, including unreacted material, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, bench paper), must be classified as hazardous waste.[1][3][4]

    • This waste stream should not be mixed with other incompatible waste. It should be kept separate from strong oxidizing agents and acids.[3][5]

  • Waste Collection and Labeling :

    • Use designated, sealable, and clearly labeled containers for solid and liquid waste.[1] If possible, use the original container.[4]

    • Containers must be labeled as "Hazardous Waste" and clearly state the full chemical name: "this compound". The label should also indicate that it is a boronic acid and pyridine derivative.[1]

  • Solid Waste Disposal :

    • Contaminated solid materials such as gloves, absorbent pads, and weighing papers should be placed in a designated, sealed hazardous waste container.[1]

  • Liquid Waste Disposal :

    • Solutions containing this compound should be collected in a compatible, sealed container for liquid hazardous waste.[1]

  • Decontamination of Glassware :

    • For thorough decontamination, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt.

    • All rinsates from the decontamination process must be collected as liquid hazardous waste.

    • Following the initial decontamination, a final rinse with water should also be collected as hazardous waste.

    • Cleaned glassware should be air-dried in a well-ventilated area before reuse.

  • Waste Storage and Pickup :

    • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1][4]

    • Follow your institution's specific protocols for arranging the pickup and final disposal of hazardous waste by a licensed contractor.[4] The common practice for pyridine-containing waste is incineration at high temperatures.[2]

Spill Response

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Secure the Area : Alert colleagues and restrict access to the spill zone.[4]

  • Absorb the Spill : For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[3][5]

  • Collect and Contain : Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[4][5]

  • Decontaminate the Area : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Report the Incident : Notify your supervisor and the institution's Environmental Health and Safety (EHS) department about the spill.[4]

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound A Start: Identify Waste (Solid & Liquid) B Wear Appropriate PPE A->B C Segregate Waste (No Mixing) B->C D Collect in Designated Sealed Containers C->D E Label Container: 'Hazardous Waste' & Full Chemical Name D->E I Decontaminate Glassware (Collect Rinsate as Waste) D->I F Store in Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal F->G H Final Disposal (e.g., Incineration) G->H I->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (5-(Hydroxymethyl)pyridin-3-yl)boronic acid (CAS No. 908369-20-0).[1][2] Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.

Chemical Identifier:

  • Name: this compound[1]

  • Molecular Formula: C₆H₈BNO₃[1][2][3]

  • Molecular Weight: 152.94 g/mol [2]

Immediate Safety Precautions

Before handling, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and accurate information. Based on general data for boronic acids, this chemical should be handled as a substance that can cause skin, eye, and respiratory irritation.[4][5]

Engineering Controls:

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[4]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove any contaminated clothing immediately and wash it before reuse.[4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][6]Protects eyes from dust particles and potential splashes.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).[4][6][7]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[6]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6] An impervious apron may be necessary when handling larger quantities.Protects skin from accidental spills and contact.[6]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[6]Minimizes the risk of respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safe handling.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[4]

    • Confirm the chemical fume hood is functioning correctly.

    • Clear the work area of any clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[6][8]

    • Avoid generating dust when transferring the solid.[6][8] Use appropriate tools, such as a spatula, for transfers.[6]

    • If creating a solution, always add the acid to the solvent, not the other way around, to prevent splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly dispose of all contaminated materials and waste.

    • Wash hands thoroughly with soap and water.[4]

Spill Response Protocol

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[4]

  • Report: Report the spill to the appropriate safety personnel.[4]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4][5]

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."[5]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5]

  • Never mix boronic acids with other chemicals like strong oxidizing agents or bleach, which could lead to dangerous reactions.[5][9]

Container Disposal:

  • Empty containers must be properly decontaminated before disposal.

  • Rinse the empty container three times with a suitable solvent in a chemical fume hood.[5] The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines.[5]

  • After thorough rinsing and air drying in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to institutional protocols.[5]

Storage and Final Disposal:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[5]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Consult SDS prep2 Verify fume hood function prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh solid in fume hood prep3->handle1 handle2 Transfer to reaction vessel handle1->handle2 post1 Decontaminate work area handle2->post1 post2 Segregate and label waste post1->post2 post3 Doff PPE post2->post3 disp1 Store waste in designated area post2->disp1 post4 Wash hands post3->post4 disp2 Arrange for EHS pickup disp1->disp2

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Hydroxymethyl)pyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-(Hydroxymethyl)pyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.